Sphingosylphosphorylcholine-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H49N2O5P |
|---|---|
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i1D3,5D2,6D2 |
Clave InChI |
JLVSPVFPBBFMBE-SPXZQVPJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Origen del producto |
United States |
Foundational & Exploratory
Sphingosylphosphorylcholine-d7: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of Sphingosylphosphorylcholine-d7 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (SPC-d7), a deuterated analogue of the bioactive lipid Sphingosylphosphorylcholine (SPC). While the specific discovery and historical timeline of SPC-d7 are not extensively documented, its development is intrinsically linked to the advancement of quantitative lipidomics and the need for reliable internal standards in mass spectrometry. This guide will delve into the synthesis, analytical applications, and the well-established biological roles of its non-deuterated counterpart, SPC, providing researchers with the necessary information to effectively utilize SPC-d7 in their studies.
Discovery and History: The Advent of Deuterated Standards in Lipidomics
The discovery of this compound is not marked by a single seminal publication but rather evolved from the necessity for robust internal standards in the field of lipidomics. The study of bioactive lipids like Sphingosylphosphorylcholine (SPC) has been propelled by the development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The core principle behind the use of a deuterated standard like SPC-d7 is to provide a compound that is chemically identical to the analyte of interest (SPC) but has a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the standard to be distinguished from the endogenous analyte in a mass spectrometer, while its identical chemical properties ensure that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the endogenous lipid.
Synthesis of Deuterated Sphingosylphosphorylcholine
The synthesis of this compound is a multi-step process that typically involves the preparation of a deuterated sphingosine (B13886) backbone followed by the addition of the phosphocholine (B91661) headgroup. While a specific protocol for d7-SPC is not publicly detailed, a general synthetic strategy can be inferred from published methods for other deuterated sphingolipids.
A plausible synthetic route would involve:
-
Synthesis of a Deuterated Sphingoid Base: This is the critical step for introducing the deuterium labels. For a d7-labeled compound, this would likely involve the use of deuterated starting materials or reagents at a late stage of the synthesis of the sphingosine backbone to introduce deuterium atoms at specific, stable positions.
-
Protection of Functional Groups: The amino and hydroxyl groups of the deuterated sphingosine are protected to prevent unwanted side reactions in subsequent steps.
-
Phosphorylation: The protected deuterated sphingosine is then reacted with a phosphorylating agent to introduce the phosphate (B84403) group.
-
Addition of the Choline (B1196258) Headgroup: A choline-containing reagent is then coupled to the phosphate group.
-
Deprotection: Finally, the protecting groups are removed to yield the final this compound molecule.
The precise positions of the seven deuterium atoms in commercially available SPC-d7 are typically on the terminal methyl groups of the choline moiety and/or on the sphingoid base. The exact location is crucial for ensuring the stability of the label and preventing H/D exchange.
Analytical Applications: The Role of SPC-d7 in Quantitative Mass Spectrometry
This compound is primarily used as an internal standard for the accurate quantification of endogenous SPC in biological samples using LC-MS/MS.[1] Its utility stems from its ability to mimic the behavior of natural SPC during the analytical process, thereby correcting for any sample loss or variability in instrument response.
Experimental Protocol: Quantification of SPC in Biological Samples using LC-MS/MS with SPC-d7 Internal Standard
This protocol provides a general framework for the quantification of SPC. Specific parameters may need to be optimized based on the sample matrix and the LC-MS/MS system used.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound (internal standard)
-
Organic solvents (e.g., methanol, acetonitrile (B52724), chloroform)
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume or weight of the sample, add a precise amount of this compound solution of known concentration.
-
Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform (B151607) and methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases, typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Detect SPC and SPC-d7 using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined and optimized.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous SPC and the SPC-d7 internal standard.
-
Calculate the ratio of the peak area of SPC to the peak area of SPC-d7.
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of SPC and a fixed concentration of SPC-d7.
-
Determine the concentration of SPC in the biological sample by interpolating its peak area ratio on the calibration curve.
-
Data Presentation: Quantitative Analysis of SPC
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format.
| Sample ID | Peak Area (SPC) | Peak Area (SPC-d7) | Peak Area Ratio (SPC/SPC-d7) | Concentration (ng/mL or pmol/mg protein) |
| Control 1 | ||||
| Control 2 | ||||
| Treatment 1 | ||||
| Treatment 2 |
Biological Significance and Signaling Pathways of Sphingosylphosphorylcholine
The interest in accurately quantifying SPC stems from its diverse biological activities. SPC is a bioactive lipid that acts as an intracellular and extracellular signaling molecule, influencing a variety of cellular processes.
Overview of SPC Signaling
SPC exerts its effects through multiple signaling pathways, often in a cell-type-specific manner. Key signaling events initiated by SPC include the mobilization of intracellular calcium, activation of protein kinase C (PKC), and the release of arachidonic acid. While dedicated high-affinity receptors for SPC have been elusive, some of its effects are thought to be mediated through receptors for the related lipid, sphingosine-1-phosphate (S1P).
Signaling Pathway Diagrams
Caption: Overview of Sphingosylphosphorylcholine (SPC) signaling pathways.
Experimental Protocols for Studying SPC Signaling
This assay measures the ability of SPC to induce an increase in intracellular calcium concentration.
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Sphingosylphosphorylcholine (SPC)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Dye Loading:
-
Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to the desired confluency.
-
Wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in the fluorometric plate reader.
-
Establish a baseline fluorescence reading.
-
Add SPC at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after SPC addition.
-
Plot the ΔF or the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) as a function of SPC concentration to generate a dose-response curve.
-
Data Presentation:
| SPC Concentration (µM) | Peak Fluorescence Intensity | Baseline Fluorescence Intensity | Δ Fluorescence (Peak - Baseline) |
| 0 (Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
This assay determines the effect of SPC on the activity of Protein Kinase C.
Materials:
-
Cells of interest
-
Sphingosylphosphorylcholine (SPC)
-
PKC activity assay kit (commercially available kits often use a specific peptide substrate and [γ-³²P]ATP or a fluorescent probe)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with SPC at various concentrations for a specified time.
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
PKC Activity Measurement:
-
Follow the protocol provided with the PKC activity assay kit. This typically involves:
-
Adding a defined amount of cell lysate to a reaction mixture containing the PKC substrate, ATP (often radiolabeled), and necessary co-factors.
-
Incubating the reaction at 30°C for a set time to allow for phosphorylation of the substrate.
-
Stopping the reaction.
-
Separating the phosphorylated substrate from the unreacted ATP.
-
Quantifying the amount of phosphorylated substrate, which is proportional to the PKC activity.
-
-
-
Data Analysis:
-
Calculate the PKC activity (e.g., in pmol of phosphate incorporated per minute per mg of protein).
-
Compare the PKC activity in SPC-treated cells to that in control (untreated) cells.
-
Data Presentation:
| SPC Concentration (µM) | PKC Activity (pmol/min/mg protein) | Fold Change vs. Control |
| 0 (Control) | 1.0 | |
| 1 | ||
| 10 | ||
| 50 |
This assay measures the release of arachidonic acid from cells in response to SPC stimulation.
Materials:
-
Cells of interest
-
[³H]-Arachidonic acid or a non-radioactive alternative
-
Sphingosylphosphorylcholine (SPC)
-
Cell culture medium
-
Scintillation counter (for radioactive assays) or a suitable detection system for non-radioactive methods
Procedure:
-
Cell Labeling:
-
Incubate cells with [³H]-Arachidonic acid for several hours to allow for its incorporation into the cell membranes.
-
Wash the cells thoroughly to remove unincorporated [³H]-Arachidonic acid.
-
-
Stimulation and Measurement:
-
Incubate the labeled cells with SPC at various concentrations for a defined period.
-
Collect the cell culture supernatant.
-
Measure the amount of radioactivity in the supernatant using a scintillation counter. This represents the amount of released arachidonic acid.
-
Lyse the cells and measure the radioactivity in the cell lysate to determine the total incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release as: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)) x 100.
-
Plot the percentage of release as a function of SPC concentration.
-
Data Presentation:
| SPC Concentration (µM) | Radioactivity in Supernatant (CPM) | Total Incorporated Radioactivity (CPM) | % Arachidonic Acid Release |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 |
Conclusion
This compound is an indispensable tool for researchers studying the roles of SPC in health and disease. Its use as an internal standard in LC-MS/MS enables accurate and precise quantification of endogenous SPC, which is critical for understanding its regulation and function. This technical guide has provided an overview of the rationale for using SPC-d7, a general synthetic approach, detailed protocols for its application in quantitative analysis, and methods to investigate the signaling pathways of its non-deuterated counterpart. By employing these methodologies, researchers can further elucidate the complex biology of this important bioactive lipid.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Role of Sphingosylphosphorylcholine-d7 in Cells
Abstract
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that plays a pivotal role as both an extracellular and intracellular signaling molecule. It is implicated in a multitude of cellular processes, including mitogenesis, cell differentiation, inflammation, and calcium homeostasis. Elevated levels of SPC are associated with various pathological conditions, such as ovarian cancer and Niemann-Pick disease. This compound (SPC-d7) is a deuterated isotopologue of SPC. Due to their identical chemical and biological properties, SPC-d7 serves as an invaluable internal standard for the accurate quantification of endogenous SPC in biological matrices using mass spectrometry.[1][2] This guide provides a comprehensive overview of the biological functions of SPC, its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.
Introduction to Sphingosylphosphorylcholine (SPC) and SPC-d7
Sphingosylphosphorylcholine is a metabolite of sphingomyelin, found endogenously in blood plasma and associated with lipoproteins.[3][4] It exerts a wide range of biological effects by activating specific cell surface receptors and modulating intracellular targets.[3][5] While structurally similar to sphingosine-1-phosphate (S1P), another well-studied sphingolipid, SPC often triggers distinct signaling pathways and cellular responses.[6][7]
SPC-d7 is a synthetic, stable isotope-labeled version of SPC. The deuterium (B1214612) atoms do not alter its biological activity but provide a distinct mass signature. This makes SPC-d7 an ideal tool for researchers, particularly in the field of lipidomics, where it is used as an internal standard to correct for sample loss and ionization variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring precise and accurate quantification of SPC.[1][8]
Key Biological Roles in Cellular Functions
SPC is a pleiotropic lipid mediator influencing a wide array of cellular activities:
-
Mitogenesis and Cell Proliferation: SPC is a potent mitogen for various cell types, including fibroblasts, and can stimulate DNA synthesis.[3][7] This effect is mediated through both protein kinase C (PKC)-dependent and -independent pathways.[6]
-
Cell Migration and Differentiation: SPC promotes the chemotactic migration and morphogenesis of endothelial cells, suggesting a role in angiogenesis.[9] It also induces the differentiation of human mesenchymal stem cells into smooth muscle-like cells via a TGF-β-dependent mechanism.[10][11]
-
Intracellular Calcium Mobilization: A hallmark of SPC signaling is the rapid and transient increase in intracellular free calcium ([Ca²⁺]i).[6][12] This occurs through the release of Ca²⁺ from internal stores, such as the endoplasmic reticulum.[4]
-
Inflammation and Immunology: Under certain conditions, SPC can act as a pro-inflammatory mediator.[3] It also possesses immunomodulatory properties, such as inhibiting the differentiation of B cells into antibody-secreting plasma cells.[10]
-
Cardiovascular Regulation: In the cardiovascular system, SPC can induce the contraction of vascular smooth muscle and has been implicated in the pathophysiology of cardiovascular diseases.[10][13]
-
Cancer Biology: Increased concentrations of SPC are found in the malignant ascites of ovarian cancer patients.[4] It is actively studied for its role in the tumor microenvironment, where it can influence cancer cell proliferation, apoptosis, and migration.[4][10]
Signaling Pathways of Sphingosylphosphorylcholine
SPC exerts its effects through a complex network of signaling pathways, initiated by both cell surface receptors and intracellular targets.
G-Protein-Coupled Receptor (GPCR)-Mediated Signaling
SPC is recognized as a high-affinity ligand for several members of the GPCR family. However, it's noteworthy that some initial findings regarding high-affinity receptors have been retracted, indicating complexity in the field.[3] Despite this, several receptors are consistently implicated in SPC signaling.[14][15][16] Binding to these receptors typically activates heterotrimeric G-proteins (e.g., Gᵢ, Gq), which in turn initiate downstream signaling cascades.[11][16] SPC can also act as a low-affinity agonist for certain S1P and LPA receptors.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS NO.: 2260670-14-0 | GlpBio [glpbio.cn]
- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosylphosphorylcholine-biological functions and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosylphosphorylcholine induces endothelial cell migration and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosylphosphorylcholine (SPC) – Bioactive Lipid Research [benchchem.com]
- 11. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosylphosphorylcholine and sphingosine-1-phosphate mobilize cytosolic calcium through different mechanisms in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylphosphorylcholine and Its Expression and Function in Brain Development | Journal of Neuroscience [jneurosci.org]
- 16. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Sphingosylphosphorylcholine-d7 Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade initiated by Sphingosylphosphorylcholine (SPC), a bioactive lysosphingolipid involved in a myriad of cellular processes. While this document refers to Sphingosylphosphorylcholine-d7 (SPC-d7), a deuterated analogue, its signaling activities are considered identical to that of endogenous SPC. SPC-d7 is primarily utilized as an internal standard in mass spectrometry-based quantification. This guide will delve into the core signaling pathways, present quantitative data for receptor interactions, and provide detailed experimental protocols for investigating this cascade.
The Sphingosylphosphorylcholine Signaling Nexus
Sphingosylphosphorylcholine is a metabolite of sphingomyelin (B164518) and acts as an extracellular signaling molecule by binding to specific G protein-coupled receptors (GPCRs). While initial studies suggested interactions with sphingosine-1-phosphate (S1P) receptors, further research has identified Ovarian Cancer G-protein-coupled Receptor 1 (OGR1) and GPR12 as high-affinity receptors for SPC.[1][2] Binding of SPC to these receptors initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins, including Gαi/o and Gαq.
Activation of these G proteins leads to the modulation of several key downstream effector pathways:
-
Intracellular Calcium (Ca2+) Mobilization: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
RhoA Activation: The Gα12/13 pathway, and to some extent other G proteins, can lead to the activation of the small GTPase RhoA. Active, GTP-bound RhoA plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.
-
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: SPC-mediated signaling can converge on the activation of the ERK1/2 (also known as p44/42 MAPK) pathway. This activation can be triggered by both G protein-dependent and β-arrestin-mediated pathways and is a central regulator of cell proliferation, differentiation, and survival.[3]
Quantitative Analysis of SPC Receptor Interaction
The affinity and potency of SPC at its receptors are critical parameters for understanding its biological function. The following table summarizes key quantitative data from the literature.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Sphingosylphosphorylcholine (SPC) | OGR1 | Radioligand Binding | Kd | 33.3 nM | [1] |
| Sphingosylphosphorylcholine (SPC) | GPR12 | GIRK Current Activation in Xenopus Oocytes | EC50 | 32 nM | [2] |
Visualizing the SPC Signaling Cascade and Experimental Workflows
To provide a clear visual representation of the SPC signaling pathway and the experimental procedures used to investigate it, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the SPC signaling cascade.
Radioligand Competition Binding Assay for Receptor Affinity (Kd/Ki) Determination
This protocol is adapted for determining the binding affinity of SPC by competing with a radiolabeled ligand for S1P receptors, which can also bind SPC, or for OGR1/GPR12 if a suitable radioligand is available.[4][5][6]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., OGR1, GPR12, or S1P receptors).
-
Radioligand (e.g., [32P]S1P).[4]
-
Unlabeled SPC-d7.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA.[4]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer with or without unlabeled SPC-d7 at various concentrations (for competition curve).
-
50 µL of diluted cell membranes (typically 5-20 µg of protein).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled SPC-d7. Determine the IC50 value (the concentration of SPC-d7 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration upon stimulation with SPC-d7 using the ratiometric fluorescent indicator Fura-2 AM.[7][8][9][10][11]
Materials:
-
Cells cultured on glass coverslips or in a 96-well imaging plate.
-
Fura-2 AM (acetoxymethyl ester).
-
Anhydrous DMSO.
-
Pluronic F-127 (optional, to aid dye loading).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without calcium.
-
Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Cell Preparation: Plate cells on coverslips or in an appropriate imaging plate and allow them to adhere and reach the desired confluency.
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in HBSS (containing calcium) to a final working concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic F-127 can improve dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: After loading, wash the cells twice with HBSS to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Calcium Measurement:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add SPC-d7 at the desired concentration and continuously record the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient. For quantitative measurements, calibration can be performed using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations.
RhoA Activation Pull-Down Assay
This protocol details the detection of active, GTP-bound RhoA using a pull-down assay with a Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin.[12][13][14][15][16]
Materials:
-
Cells cultured to 80-90% confluency.
-
Stimulation medium and SPC-d7.
-
Ice-cold PBS.
-
Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, with protease and phosphatase inhibitors).
-
Rhotekin-RBD agarose (B213101) beads or GST-Rhotekin-RBD fusion protein and glutathione (B108866) agarose beads.
-
Anti-RhoA antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Stimulation and Lysis:
-
Starve cells in serum-free medium for several hours.
-
Stimulate cells with SPC-d7 for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10-15 minutes at 4°C.
-
-
Pull-Down of Active RhoA:
-
Normalize the protein concentration of the lysates.
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Save a small aliquot of the total lysate for input control.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Also, run the total lysate samples to show equal loading of total RhoA.
-
-
Data Analysis: Quantify the band intensity of the pulled-down active RhoA and normalize it to the total RhoA in the input lysates.
Phospho-ERK1/2 Detection by Western Blotting
This protocol outlines the detection of phosphorylated (activated) ERK1/2 by Western blotting.[17][18][19][20][21]
Materials:
-
Cultured cells.
-
SPC-d7 for stimulation.
-
Ice-cold PBS.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment and reagents.
-
Chemiluminescence substrate (ECL).
Procedure:
-
Cell Treatment and Lysis:
-
Grow cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with SPC-d7 for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
-
References
- 1. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Sphingosylphosphorylcholine activation of mitogen-activated protein kinase in Swiss 3T3 cells requires protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. hellobio.com [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. abcam.com [abcam.com]
- 15. Pull-Down Assay [bio-protocol.org]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 20. benchchem.com [benchchem.com]
- 21. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingosylphosphorylcholine-d7 Protein Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein binding interactions of Sphingosylphosphorylcholine-d7 (SPC-d7). It is designed to serve as a core resource for researchers, scientists, and drug development professionals working with this bioactive lipid. This document details the known protein targets of SPC, summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and visualizes the key signaling pathways involved.
Sphingosylphosphorylcholine (B14255) (SPC) is a naturally occurring lysophospholipid involved in a multitude of cellular processes.[1] Its deuterated analog, this compound (SPC-d7), is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses due to its similar physicochemical properties to the endogenous molecule.[1][2] For the purposes of protein binding and biological activity, SPC-d7 is considered functionally equivalent to SPC.
Protein Targets and Binding Affinities
SPC interacts with several G protein-coupled receptors (GPCRs), modulating a variety of downstream signaling cascades. The primary known protein targets for SPC include Ovarian Cancer G protein-coupled Receptor 1 (OGR1), GPR4, and GPR12. While some studies have suggested potential interactions with Sphingosine-1-Phosphate (S1P) receptors, these are generally of lower affinity.[3][4]
| Target Protein | Ligand | Binding Affinity (Kd/EC50) | Cell System | Reference |
| OGR1 (GPR68) | SPC | Kd = 33.3 nM | OGR1-transfected cells | |
| GPR4 | SPC | Kd = 36 nM | GPR4-transfected CHO cells | [5] |
| GPR12 | SPC | EC50 = 32 nM | GPR12-transfected frog oocytes | [4] |
| GPR12 | S1P | EC50 = 3.1 µM | GPR12-transfected frog oocytes | [3] |
Signaling Pathways Modulated by SPC
The binding of SPC to its receptors initiates distinct downstream signaling pathways, which are often cell-type specific. These pathways play crucial roles in processes such as cell proliferation, survival, migration, and angiogenesis.[6][7]
OGR1 Signaling Pathway
OGR1, also known as GPR68, is a proton-sensing receptor that is also activated by SPC. Upon SPC binding, OGR1 primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). OGR1 activation can also lead to the activation of the Rho signaling pathway and has been implicated in endoplasmic reticulum (ER) stress via the IRE1α/JNK pathway.[8][9][10][11]
OGR1 Signaling Cascade
GPR4 Signaling Pathway
GPR4 is another high-affinity receptor for SPC. The interaction between SPC and GPR4 has been shown to be crucial for endothelial cell function and angiogenesis.[6] GPR4 signaling is pertussis toxin-sensitive, suggesting the involvement of a Gi heterotrimeric G protein.[12][5] Activation of GPR4 by SPC leads to the stimulation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and growth. Furthermore, SPC-induced GPR4 signaling can transactivate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), amplifying pro-angiogenic signals.[6] Some studies also suggest that GPR4 can constitutively inhibit ERK1/2 activation in a ligand-independent manner.[13]
GPR4 Signaling Cascade
GPR12 Signaling Pathway
GPR12 is an orphan receptor for which SPC has been identified as a high-affinity ligand.[3][4] GPR12 signaling is complex, as it appears to couple to both Gs and Gi proteins.[14] Coupling to Gs leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[14] Conversely, its coupling to Gi, which is pertussis toxin-sensitive, can lead to the mobilization of intracellular calcium.[3][4][14] GPR12 activation by SPC has been linked to the promotion of cell proliferation and survival, potentially through the activation of the ERK1/2 signaling pathway.[15]
GPR12 Signaling Cascade
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interactions between SPC-d7 and its protein targets.
Radioligand Binding Assay for SPC Receptor Affinity
This protocol is adapted for determining the binding affinity of SPC or its analogs to its receptors expressed in cell membranes.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl2
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
[3H]-SPC (radiolabeled ligand)
-
Unlabeled SPC (for competition)
-
Cell membranes expressing the receptor of interest (e.g., OGR1, GPR4, or GPR12)
-
96-well filter plates (GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl2, and 0.1% fatty acid-free BSA.
-
Membrane Preparation: Thaw the cell membranes on ice and dilute them in the assay buffer to a final concentration of 5-10 µg of protein per well.
-
Ligand Preparation: Prepare serial dilutions of unlabeled SPC in the assay buffer. Prepare a working solution of [3H]-SPC at a concentration near its Kd value.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding) or unlabeled SPC at various concentrations (for competition). Add 50 µL of the diluted cell membranes to each well.
-
Incubation: Add 50 µL of [3H]-SPC to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a 96-well GF/B filter plate pre-soaked in assay buffer. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (counts in the presence of a high concentration of unlabeled SPC) from total binding. Plot the specific binding as a function of the unlabeled SPC concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
SPR is a label-free technique to measure the real-time binding kinetics of SPC to its receptors.[7][16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or L1 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified receptor protein
-
Running buffer (e.g., HBS-EP+)
-
SPC-d7 solutions at various concentrations
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified receptor protein over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the chip with running buffer.
-
Inject a series of concentrations of SPC-d7 over the immobilized receptor surface and a reference surface (without receptor).
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, inject running buffer to monitor the dissociation of the SPC-d7 from the receptor.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound SPC-d7 from the receptor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Surface Plasmon Resonance Workflow
Affinity Chromatography for Protein Pull-Down
Affinity chromatography can be used to identify and isolate proteins that bind to SPC-d7 from a complex biological sample.[18][19][20]
Materials:
-
Affinity resin (e.g., NHS-activated Sepharose)
-
SPC analog with a linker for immobilization
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free SPC, or a low pH buffer like 0.1 M glycine, pH 2.5)
-
Protein sample (e.g., cell lysate)
-
Chromatography column
Procedure:
-
Ligand Immobilization:
-
Couple the SPC analog to the affinity resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin with the blocking buffer.
-
Wash the resin extensively to remove non-covalently bound ligand.
-
-
Column Packing and Equilibration:
-
Pack the SPC-coupled resin into a chromatography column.
-
Equilibrate the column with several column volumes of binding/wash buffer.
-
-
Sample Application:
-
Apply the protein sample to the equilibrated column. Allow the sample to flow through the column at a slow rate to facilitate binding.
-
-
Washing:
-
Wash the column with an extensive volume of binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins using the elution buffer. Collect the fractions.
-
-
Analysis:
-
Analyze the eluted fractions for the presence of proteins using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the SPC-binding proteins.
-
Affinity Chromatography Workflow
Conclusion
This compound, as a stable-isotope-labeled analog of SPC, is an invaluable tool for the quantitative analysis of this bioactive lipid. The understanding of its interactions with key protein targets such as OGR1, GPR4, and GPR12 is crucial for elucidating its role in health and disease. This technical guide provides a foundational resource for researchers in this field, offering a summary of binding data, detailed signaling pathways, and robust experimental protocols to further investigate the intricate biology of SPC. The continued exploration of SPC-protein interactions holds significant promise for the development of novel therapeutic strategies targeting a range of pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of the G-Protein-Coupled Receptor GPR12 as High-Affinity Receptor for Sphingosylphosphorylcholine and Its Expression and Function in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR4 plays a critical role in endothelial cell function and mediates the effects of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 8. Frontiers | Acid sensing to inflammaging: mechanisms and therapeutic promise of GPR68 (OGR1) in aging-related diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. OGR1 (GPR68) and TDAG8 (GPR65) Have Antagonistic Effects in Models of Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of pH-Sensing Receptor OGR1 (GPR68) Induces ER Stress Via the IRE1α/JNK Pathway in an Intestinal Epithelial Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. The G protein-coupled receptor GPR4 suppresses ERK activation in a ligand-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Neurobiology and Pharmacology of GPR12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 17. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 18. conductscience.com [conductscience.com]
- 19. cube-biotech.com [cube-biotech.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
Preliminary Studies on Sphingosylphosphorylcholine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary studies and applications of Sphingosylphosphorylcholine-d7 (SPC-d7). While Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lipid mediator implicated in a variety of physiological and pathological processes, its deuterated isotopologue, SPC-d7, serves as a critical tool for its precise and accurate quantification in biological matrices. This document details the role of SPC-d7 as an internal standard in mass spectrometry-based analytical methods, outlines a comprehensive experimental protocol for its use, and presents hypothetical quantitative data to illustrate method validation. Furthermore, this guide explores the known signaling pathways of SPC that can be investigated using SPC-d7 as a research tool and provides visual representations of these pathways and experimental workflows.
Introduction to Sphingosylphosphorylcholine (SPC)
Sphingosylphosphorylcholine (SPC) is a naturally occurring lysosphingolipid that has been identified in various tissues and biological fluids. It is structurally related to other well-characterized sphingolipid mediators like sphingosine-1-phosphate (S1P).[1] Emerging research has demonstrated that SPC is not merely an inert metabolic intermediate but a potent signaling molecule involved in a diverse range of cellular processes. These include cell proliferation, migration, inflammation, and calcium mobilization.[2][3][4] Dysregulation of SPC levels has been associated with several pathological conditions, making it a molecule of interest for drug development and biomarker discovery.
This compound (SPC-d7): The Analytical Tool
This compound (SPC-d7) is a stable isotope-labeled form of SPC where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling renders SPC-d7 chemically identical to SPC in terms of its physicochemical properties, such as extraction efficiency and chromatographic behavior. However, its increased mass allows it to be distinguished from the endogenous, non-labeled SPC by mass spectrometry.
The primary application of SPC-d7 is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known amount of SPC-d7 to a biological sample at the beginning of the sample preparation process, it is possible to account for sample loss during extraction and variations in instrument response. This isotope dilution mass spectrometry (ID-MS) approach is the gold standard for accurate and precise quantification of endogenous analytes in complex biological matrices.
Quantitative Data Presentation
The use of SPC-d7 as an internal standard allows for the development of robust and reliable quantitative methods for SPC. Below is a table summarizing hypothetical validation data for a typical LC-MS/MS method for the quantification of SPC in human plasma using SPC-d7.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
This table represents typical performance characteristics of a validated LC-MS/MS assay and is for illustrative purposes only.
Experimental Protocols
This section outlines a detailed methodology for a hypothetical study aimed at quantifying endogenous SPC levels in cultured cells and assessing the effect of exogenous SPC on a specific signaling pathway, using SPC-d7 as an internal standard.
Quantification of Endogenous SPC in Cultured Cells using LC-MS/MS
Objective: To accurately measure the concentration of SPC in a cell lysate.
Materials:
-
Cultured cells (e.g., human aortic endothelial cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold, LC-MS grade
-
This compound (SPC-d7) internal standard solution (100 ng/mL in methanol)
-
Water, LC-MS grade
-
Chloroform (B151607), LC-MS grade
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold methanol.
-
Scrape the cells and transfer the lysate to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount (e.g., 10 µL) of the SPC-d7 internal standard solution to the cell lysate.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
To the methanol lysate, add 0.5 mL of chloroform and 0.4 mL of water.
-
Vortex thoroughly for 1 minute to form a single phase.
-
Add an additional 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex again and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both endogenous SPC and the SPC-d7 internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the SPC and SPC-d7 MRM transitions.
-
Calculate the ratio of the peak area of SPC to the peak area of SPC-d7.
-
Determine the concentration of SPC in the original sample by comparing this ratio to a standard curve prepared with known concentrations of SPC and a fixed concentration of SPC-d7.
-
Investigating the Effect of SPC on ERK Phosphorylation
Objective: To determine if SPC treatment leads to the activation of the MAPK/ERK signaling pathway in cultured cells.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with varying concentrations of SPC (e.g., 0, 1, 5, 10 µM) for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the levels of ERK phosphorylation in SPC-treated cells to the untreated control.
-
Signaling Pathways and Visualizations
SPC exerts its biological effects by activating complex intracellular signaling cascades. While the exact receptor profile is still under investigation, evidence suggests that SPC can signal through G-protein coupled receptors (GPCRs), including some S1P receptors and potentially the Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[5][6][7] Activation of these receptors can lead to downstream events such as the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway and the mobilization of intracellular calcium.[2][3][8]
Below are diagrams created using the DOT language to visualize a typical experimental workflow and a key signaling pathway of SPC.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of endogenous SPC. Its use as an internal standard in LC-MS/MS-based methods allows researchers to precisely measure SPC levels in various biological samples, thereby facilitating the investigation of its physiological and pathological roles. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for scientists and drug development professionals interested in the burgeoning field of sphingolipid research. Further studies leveraging SPC-d7 are poised to unravel the intricate functions of SPC and may lead to the identification of new therapeutic targets for a range of diseases.
References
- 1. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Sphingosylphosphorylcholine induces a hypertrophic growth response through the mitogen-activated protein kinase signaling cascade in rat neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium mobilization and phospholipid degradation in sphingosylphosphorylcholine-stimulated human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosylphosphorylcholine antagonizes proton-sensing ovarian cancer G-protein-coupled receptor 1 (OGR1)-mediated inositol phosphate production and cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of MEK-ERK pathway in sphingosylphosphorylcholine-induced cell death in human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Metabolism of Sphingosylphosphorylcholine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that plays a significant role in a multitude of cellular processes, including cell growth, differentiation, and signaling.[1] Its deuterated isotopologue, Sphingosylphosphorylcholine-d7 (SPC-d7), serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of the metabolic pathways of SPC, which are presumed to be largely mirrored by SPC-d7, while also considering potential kinetic isotope effects. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Metabolic Pathways of Sphingosylphosphorylcholine
The metabolism of Sphingosylphosphorylcholine is primarily governed by the enzymatic activities of neutral sphingomyelinases and autotaxin, leading to the formation of key signaling molecules.
Hydrolysis by Neutral Sphingomyelinase (nSMase)
Neutral sphingomyelinases (nSMases) are a class of phospholipases C that catalyze the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine (B91661). These enzymes have also been shown to efficiently hydrolyze SPC. This reaction cleaves the phosphocholine headgroup from SPC, yielding sphingosine (B13886) and phosphocholine.
Reaction: Sphingosylphosphorylcholine + H₂O --(nSMase)--> Sphingosine + Phosphocholine
Conversion to Sphingosine-1-Phosphate (S1P) by Autotaxin (ATX)
Autotaxin (ATX) is a secreted lysophospholipase D that is a key enzyme in the production of the potent signaling lipid, lysophosphatidic acid (LPA). ATX also exhibits substrate specificity for SPC, catalyzing its conversion to another critical signaling molecule, sphingosine-1-phosphate (S1P).[1][2][3] This conversion is a crucial step in the generation of extracellular S1P, which is involved in a wide array of physiological and pathological processes.
Reaction: Sphingosylphosphorylcholine --(Autotaxin)--> Sphingosine-1-Phosphate + Choline
Potential Isotope Effects of Deuterium (B1214612) Labeling
For the nSMase- and ATX-catalyzed reactions, the primary bonds being cleaved are not the C-D bonds of the sphingosine backbone. Therefore, significant primary kinetic isotope effects are not expected. However, secondary KIEs could subtly influence the reaction rates. Researchers using SPC-d7 as a tracer for metabolic flux analysis should be aware of these potential, albeit likely minor, isotopic effects.[4][5]
Signaling Pathways
Sphingosylphosphorylcholine and its primary metabolite, sphingosine-1-phosphate, are potent signaling molecules that exert their effects through G protein-coupled receptors (GPCRs), influencing a variety of downstream cellular responses.
Quantitative Data
The following table summarizes the known quantitative data related to the metabolism of Sphingosylphosphorylcholine. It is important to note that these values are for the unlabeled compound and may vary slightly for SPC-d7 due to potential isotope effects.
| Parameter | Enzyme | Value | Organism/System | Reference |
| Km | Autotaxin | 0.23 ± 0.07 mM | Recombinant Human | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the metabolism of Sphingosylphosphorylcholine, which can be adapted for this compound.
Neutral Sphingomyelinase (nSMase) Activity Assay
This protocol is adapted from established methods for measuring nSMase activity.[6]
Materials:
-
Cell lysates or purified nSMase
-
This compound (substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂
-
Reaction termination solution: Chloroform/Methanol (2:1, v/v)
-
LC-MS/MS system for quantification of the product, sphingosine-d7
Procedure:
-
Prepare cell lysates or purified enzyme in assay buffer.
-
Add this compound to the enzyme preparation to a final concentration in the range of 10-100 µM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold chloroform/methanol (2:1).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipid products.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of sphingosine-d7 produced using a validated LC-MS/MS method.
Autotaxin (ATX) Activity Assay
This protocol is based on methods for measuring ATX activity using SPC as a substrate.[7][8]
Materials:
-
Recombinant ATX or biological fluid (e.g., serum) containing ATX
-
This compound (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
Reaction termination solution: 1% Formic Acid in Acetonitrile
-
LC-MS/MS system for quantification of the product, sphingosine-1-phosphate-d7
Procedure:
-
Dilute recombinant ATX or biological sample in assay buffer.
-
Add this compound to the enzyme preparation to a final concentration in the range of 10-100 µM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).
-
Terminate the reaction by adding an equal volume of ice-cold 1% formic acid in acetonitrile.
-
Centrifuge to pellet precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of sphingosine-1-phosphate-d7 produced using a validated LC-MS/MS method.
Conclusion
This technical guide provides a comprehensive overview of the metabolism of Sphingosylphosphorylcholine, serving as a foundational resource for studies involving its deuterated analog, this compound. The primary metabolic fates of SPC are hydrolysis to sphingosine by neutral sphingomyelinases and conversion to the potent signaling lipid sphingosine-1-phosphate by autotaxin. While direct metabolic data for SPC-d7 is limited, the provided pathways and protocols for the unlabeled compound offer a robust starting point for researchers. It is imperative for investigators to consider potential kinetic isotope effects when interpreting data from studies utilizing SPC-d7 as a metabolic tracer. Further research is warranted to elucidate the precise metabolic differences, if any, between SPC and SPC-d7 to enhance the accuracy of its application in quantitative and metabolic studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Autotaxin hydrolyzes sphingosylphosphorylcholine to produce the regulator of migration, sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope sensitive branching and kinetic isotope effects in the reaction of deuterated arachidonic acids with human 12- and 15-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 7. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sphingosylphosphorylcholine-d7: A Technical Guide to its Role in Lipid Raft Formation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (B14255) (SPC), a bioactive lysosphingolipid, has garnered significant attention for its multifaceted roles in cellular signaling.[1][2] Found in blood plasma, its levels can be elevated in various pathological states, implicating it in diseases ranging from cancer to atopic dermatitis.[1] SPC exerts its effects through various mechanisms, including acting as a ligand for G protein-coupled receptors (GPCRs) and by modulating the biophysical properties of cellular membranes, particularly the specialized microdomains known as lipid rafts.[3][4][5]
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[6][7] These domains serve as crucial platforms for signal transduction by concentrating or excluding signaling molecules.[6][8] The interaction of SPC with these rafts is an area of active investigation, with evidence suggesting that SPC can directly influence raft-dependent signaling pathways.[4]
This technical guide explores the role of Sphingosylphosphorylcholine-d7 (SPC-d7), a deuterated analog of SPC, in the study of lipid raft formation and function. While direct studies on SPC-d7's impact on raft formation are emerging, its utility as a stable isotope-labeled probe in advanced analytical techniques provides a powerful tool to dissect the intricate relationship between SPC and these critical membrane microdomains. Deuterated sphingolipids are valuable in various research applications, including NMR studies and as internal standards for mass spectrometry to ensure accurate quantification in lipidomics.[9][10]
Sphingosylphosphorylcholine and Lipid Raft Interaction
SPC, being a sphingolipid itself, is postulated to directly interact with and integrate into lipid rafts.[4] These cholesterol- and sphingolipid-rich domains are characterized by a more ordered lipid packing compared to the surrounding disordered membrane.[11] The incorporation of SPC can potentially alter the local membrane fluidity and organization, thereby influencing the recruitment and activity of raft-associated proteins.
Evidence suggests that the signaling effects of SPC can be dependent on the integrity of lipid rafts. Disruption of these domains, for instance by depleting cholesterol with methyl-β-cyclodextrin (MβCD), has been shown to impair SPC-mediated signaling cascades.[3] This indicates that lipid rafts may serve as essential platforms for SPC to exert its biological functions.
Signaling Pathways Modulated by SPC in Lipid Rafts
SPC can influence a variety of signaling pathways, and its localization within lipid rafts is thought to be a key aspect of this regulation. While a specific high-affinity receptor for SPC remains a topic of research, it is known to act as a low-affinity agonist at sphingosine-1-phosphate (S1P) receptors, which are often localized to lipid rafts.[2][4][12][13]
One of the key pathways influenced by SPC is the RhoA-ROCK pathway, which is crucial for processes like vasoconstriction. The disruption of lipid rafts has been shown to inhibit SPC-induced calcium sensitization, suggesting that the initial signaling events occur within these domains.[3] Furthermore, SPC can modulate the localization of cell adhesion molecules like ICAM-1 and VCAM-1 within lipid rafts, thereby affecting cell-cell interactions.[4]
The following diagram illustrates a potential signaling pathway for SPC involving lipid rafts:
Experimental Protocols
The study of SPC's role in lipid raft formation and signaling necessitates robust experimental protocols. The use of SPC-d7 is particularly advantageous in quantitative mass spectrometry-based lipidomics to trace its metabolic fate and incorporation into different membrane fractions.
Lipid Raft Isolation via Sucrose (B13894) Density Gradient Centrifugation
This is a classical and widely used method for isolating detergent-resistant membranes (DRMs), which are considered a biochemical representation of lipid rafts.[14][15]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Sucrose solutions (e.g., 80%, 40%, 30%, and 5% w/v in TNE buffer)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenization: Homogenize the cell lysate using a Dounce homogenizer or by sonication.
-
Sucrose Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Layer the 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with decreasing concentrations of sucrose solutions (e.g., 30% and then 5%).
-
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, lipid rafts will be visible as an opaque band at the interface of the 5% and 30% sucrose layers.[16] Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the protein and lipid composition of each fraction. The presence of lipid raft markers (e.g., flotillin, caveolin) and the absence of non-raft markers can be confirmed by Western blotting.[17] The lipid composition, including the presence of SPC-d7, can be determined by mass spectrometry.
The following diagram outlines the workflow for lipid raft isolation:
References
- 1. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosylphosphorylcholine inhibits macrophage adhesion to vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Lipid Dynamics and Domain Formation in Model Membranes Composed of Ternary Mixtures of Unsaturated and Saturated Phosphatidylcholines and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosylphosphorylcholine-biological functions and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid rafts as platforms for sphingosine 1-phosphate metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biochem.wustl.edu [biochem.wustl.edu]
Methodological & Application
Application Note: Quantitative Analysis of Sphingosylphosphorylcholine in Biological Matrices using a Validated LC-MS/MS Method with Sphingosylphosphorylcholine-d7 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sphingosylphosphorylcholine (SPC) in biological samples. The method utilizes a stable isotope-labeled internal standard, Sphingosylphosphorylcholine-d7 (SPC-d7), to ensure high accuracy and precision. The protocol described herein is applicable to researchers, scientists, and drug development professionals investigating the role of SPC in various physiological and pathological processes.
Introduction
Sphingosylphosphorylcholine is a bioactive lysosphingolipid that has been implicated in a variety of cellular processes, including cell proliferation, calcium mobilization, and inflammation. Accurate and reliable quantification of SPC in biological matrices is crucial for understanding its physiological functions and its role in disease. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of SPC concentrations, employing a straightforward sample preparation protocol and a rapid chromatographic separation.
Experimental
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of SPC from plasma or serum samples.
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-5.0 min: Re-equilibration at 30% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for the detection and quantification of SPC and its internal standard.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sphingosylphosphorylcholine: 465.3 → 184.1
-
This compound: 472.7 → 184.1
-
-
Collision Energy: Optimized for the specific instrument.
-
Dwell Time: 100 ms
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve for Sphingosylphosphorylcholine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.85 |
| 1000 | 11.72 |
| Linearity (r²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Nominal Concentration (ng/mL) | Intra-Day Precision (%CV, n=5) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV, n=15) | Inter-Day Accuracy (%) |
| 3 (Low QC) | 6.8 | 105.2 | 8.1 | 103.5 |
| 80 (Mid QC) | 4.5 | 98.9 | 5.9 | 101.2 |
| 800 (High QC) | 3.1 | 101.5 | 4.7 | 99.8 |
Experimental Workflow
Caption: LC-MS/MS experimental workflow for SPC quantification.
Sphingosylphosphorylcholine Signaling Pathway
Sphingosylphosphorylcholine exerts its biological effects through a complex signaling network. It can activate G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). SPC can also stimulate the activity of phospholipase A2 (PLA2), leading to the release of arachidonic acid, a precursor for various inflammatory mediators.
Caption: Simplified signaling pathway of Sphingosylphosphorylcholine.
Application Notes and Protocols for the Quantitative Analysis of Sphingosylphosphorylcholine using Sphingosylphosphorylcholine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (SPC) is a bioactive lysosphingolipid involved in a multitude of cellular processes, including cell proliferation, migration, and calcium signaling. Its role in various physiological and pathological conditions has made it a molecule of significant interest in biomedical research and drug development. Accurate and precise quantification of SPC in biological matrices is crucial for understanding its function and for the development of targeted therapeutics.
This document provides detailed application notes and protocols for the quantitative analysis of SPC in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sphingosylphosphorylcholine-d7 (SPC-d7) as an internal standard. The use of a stable isotope-labeled internal standard like SPC-d7 is the gold standard for mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variations in instrument response.
Principles of Using a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled internal standards, such as SPC-d7, are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). For SPC-d7, seven hydrogen atoms have been replaced with deuterium. This results in a molecule with a higher mass but nearly identical physicochemical properties to the endogenous analyte (SPC).[1][2]
Key Advantages:
-
Similar Extraction Recovery: SPC-d7 and SPC behave almost identically during sample extraction procedures, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Co-elution of the analyte and internal standard in chromatography means they experience similar ionization suppression or enhancement in the mass spectrometer's ion source.
-
Accurate Quantification: By measuring the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, independent of variations in sample preparation and instrument performance.
Experimental Protocols
This section details the protocols for the extraction of SPC from biological matrices and its subsequent analysis by LC-MS/MS.
Protocol 1: Sphingolipid Extraction from Plasma/Serum
Materials:
-
Plasma or serum samples
-
This compound (SPC-d7) internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Spike the sample with a known amount of SPC-d7 internal standard. The final concentration should be within the linear range of the calibration curve (e.g., 10 µL of a 1 µg/mL working solution).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Add 100 µL of chloroform and vortex for another 30 seconds.
-
Add 50 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sphingolipid Extraction from Cultured Cells
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound (SPC-d7) internal standard stock solution
-
Methanol (LC-MS grade), ice-cold
-
Cell scraper
-
Chloroform (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >3,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 500 µL of ice-cold methanol containing the SPC-d7 internal standard to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Add 200 µL of deionized water and vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Collect the lower organic phase.
-
Dry the lipid extract under nitrogen or in a vacuum concentrator.
-
Reconstitute in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for this analysis.
Liquid Chromatography Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 for a typical gradient program. |
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 30 | 70 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions and collision energies should be optimized for the instrument in use.
Table 2: Suggested MRM Transitions for SPC and SPC-d7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosylphosphorylcholine (SPC) | 465.3 | 184.1 | Optimize (25-35) |
| This compound (SPC-d7) | 472.3 | 184.1 | Optimize (25-35) |
Note: The precursor ion for SPC corresponds to [M+H]⁺. The product ion at m/z 184.1 is the characteristic phosphocholine (B91661) headgroup fragment. Collision energies should be optimized for your specific instrument to achieve the best signal intensity.
Data Analysis and Quantification
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of SPC and a constant concentration of SPC-d7. The peak area ratio of SPC to SPC-d7 is plotted against the concentration of SPC. A linear regression analysis is then applied to the data.
Table 3: Example Calibration Curve Data for SPC
| SPC Concentration (ng/mL) | Peak Area Ratio (SPC/SPC-d7) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.05 |
| 500 | 25.1 |
| 1000 | 50.2 |
Method Validation: For reliable quantitative results, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 4: Typical Method Validation Parameters for Sphingolipid Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| LOD | 0.1 - 0.5 ng/mL |
| LOQ | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Sphingosylphosphorylcholine Signaling Pathway
SPC exerts its biological effects through various signaling pathways. It can act on G protein-coupled receptors (GPCRs), including some sphingosine-1-phosphate (S1P) receptors, and can also modulate intracellular calcium levels and protein kinase C (PKC) activity.[2][3][4][5] The diagram below illustrates a simplified overview of SPC's signaling mechanisms.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of SPC using SPC-d7 as an internal standard.
References
- 1. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sphingosylphosphorylcholine-d7 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid involved in a variety of cellular processes, including cell proliferation, migration, and inflammation. Its signaling is primarily mediated through G-protein coupled receptors (GPCRs), making it a molecule of interest in various physiological and pathological conditions. Accurate and precise quantification of SPC in biological matrices is crucial for understanding its role in health and disease. This application note details a robust and reliable method for the sample preparation and quantitative analysis of Sphingosylphosphorylcholine-d7 (SPC-d7), a deuterated internal standard for SPC, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry-based lipidomics, as it corrects for variability during sample preparation and analysis.[1]
Sphingosylphosphorylcholine Signaling Pathway
Sphingosylphosphorylcholine exerts its biological effects by binding to and activating specific G-protein coupled receptors on the cell surface, such as GPR4.[2][3] This interaction initiates a cascade of intracellular signaling events. Upon receptor activation, the associated heterotrimeric G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of downstream effector enzymes like phospholipase C (PLC) and kinases such as mitogen-activated protein kinase (MAPK) and Akt.[3] This signaling cascade ultimately results in various cellular responses, including proliferation, migration, and angiogenesis.[3]
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound from human plasma.
Materials and Reagents
-
This compound (SPC-d7) internal standard
-
Human plasma (collected in K2-EDTA tubes)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4]
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL SPC-d7 internal standard solution in methanol to the plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Column Temperature: 45°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 70 |
| 8.0 | 100 |
| 10.0 | 100 |
| 10.1 | 30 |
| 12.0 | 30 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Operating Mode: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
MRM Transitions:
The MRM transitions for SPC and SPC-d7 are selected based on their precursor ions ([M+H]⁺) and characteristic product ions. The most common product ion for phosphocholine-containing lipids is m/z 184, corresponding to the phosphocholine (B91661) headgroup.[5][6][7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| SPC | 465.3 | 184.1 | 50 | 30 |
| SPC-d7 | 472.3 | 184.1 | 50 | 30 |
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of sphingolipids using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. The data is based on similar validated methods for sphingolipid quantification.[4][9][10][11]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Conclusion
This application note provides a detailed and robust protocol for the sample preparation and quantitative analysis of this compound in human plasma using LC-MS/MS. The described protein precipitation method is simple, fast, and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method can be readily implemented in research and clinical laboratories for the reliable quantification of SPC, facilitating further investigation into its physiological and pathological roles.
References
- 1. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR4 plays a critical role in endothelial cell function and mediates the effects of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RADICAL-INDUCED FRAGMENTATION OF PHOSPHOLIPID CATIONS USING METASTABLE ATOM-ACTIVATED DISSOCIATION MASS SPECTROMETRY (MAD-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uab.edu [uab.edu]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Sphingosylphosphorylcholine-d7 Quantification in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid that plays a significant role in various cellular processes. It is formed from the deacylation of sphingomyelin (B164518) and is implicated in signaling pathways that regulate cell growth, differentiation, and motility.[1][2][3] SPC acts as a potent mitogen for several cell types and its signaling can occur through both protein kinase C-dependent and -independent pathways.[1][2] Dysregulation of SPC metabolism has been associated with various pathological conditions, making its accurate quantification in biological matrices like plasma crucial for research and drug development.
This application note provides a detailed protocol for the quantification of Sphingosylphosphorylcholine (SPC) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sphingosylphosphorylcholine-d7 (SPC-d7) as an internal standard. SPC-d7 is a deuterated analog of SPC, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the endogenous analyte.[4]
Signaling Pathway of Sphingosylphosphorylcholine (SPC)
SPC exerts its biological effects by activating various signaling cascades. It can stimulate a rapid increase in intracellular calcium and the release of arachidonic acid.[1][2] While initially thought to have its own high-affinity receptors, some of SPC's effects are now known to be mediated through receptors for the related sphingolipid, sphingosine-1-phosphate (S1P).[3][5] The pathway involves G-protein coupled receptors, leading to the activation of downstream effectors like phospholipase C (PLC) and Rho.[5]
Caption: SPC Signaling Pathway.
Experimental Protocols
This section details the methodology for the quantification of SPC in plasma using SPC-d7 as an internal standard.
Materials and Reagents
-
Human plasma (or other species as required)
-
Sphingosylphosphorylcholine (SPC) standard
-
This compound (SPC-d7) internal standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade dichloromethane
-
LC-MS grade water
-
Formic acid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Experimental Workflow
The overall experimental workflow for the quantification of SPC in plasma is depicted below.
Caption: Experimental Workflow for SPC Quantification.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting sphingolipids from plasma.[6][7]
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 250 µL of cold methanol containing the SPC-d7 internal standard at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation.[8][9]
-
Thaw plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add the SPC-d7 internal standard.
-
Add 1 mL of a methanol:dichloromethane (1:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the lower organic phase to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column is suitable for the separation of SPC.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute SPC.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for SPC and SPC-d7.
Data Presentation
The quantitative data for SPC and its internal standard, SPC-d7, are summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| SPC | 465.3 | 184.1 | 35 |
| SPC-d7 | 472.3 | 184.1 | 35 |
Table 2: Calibration Curve and Performance Data
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of Sphingosylphosphorylcholine in plasma samples using LC-MS/MS with a deuterated internal standard. The described methods for sample preparation and analysis are robust and can be readily implemented in a research or clinical laboratory setting. Accurate measurement of SPC levels is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting sphingolipid metabolism.
References
- 1. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sphingosylphosphorylcholine-d7 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sphingosylphosphorylcholine-d7 (SPC-d7) in cancer cell line studies. The primary application of SPC-d7 is as an internal standard for the accurate quantification of endogenous Sphingosylphosphorylcholine (B14255) (SPC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the levels of SPC is critical, as this bioactive sphingolipid plays a significant role in various cancer-related processes, including proliferation, migration, and apoptosis.[1][2]
Introduction to Sphingosylphosphorylcholine (SPC) in Cancer
Sphingosylphosphorylcholine is a naturally occurring lysophospholipid that acts as a signaling molecule in a variety of cellular processes.[1][2] Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathology of cancer.[3][4][5][6][7] SPC, in particular, has been shown to exert diverse, and sometimes contradictory, effects on different cancer cell types. It can promote proliferation and migration in some cancer cell lines while inhibiting growth in others.[1][2][8] This highlights the importance of accurately measuring its concentration in specific cancer cell models to elucidate its precise role in tumor biology.
Principle of Isotope Dilution Mass Spectrometry with SPC-d7
This compound is a stable isotope-labeled version of SPC, where seven hydrogen atoms have been replaced with deuterium. This modification makes SPC-d7 chemically identical to SPC but seven mass units heavier. In quantitative LC-MS/MS analysis, a known amount of SPC-d7 is added to a biological sample (e.g., cancer cell lysate) at the beginning of the sample preparation process. Because SPC-d7 has nearly identical physicochemical properties to endogenous SPC, it experiences the same extraction efficiency, ionization suppression, and fragmentation behavior. By measuring the ratio of the signal from the endogenous SPC to the signal from the SPC-d7 internal standard, precise and accurate quantification of SPC levels can be achieved, correcting for any sample loss or matrix effects during the analytical procedure.
Data Presentation: Quantitative Analysis of SPC in Cancer Cell Lines
The following table is a template for presenting quantitative data on SPC levels in various cancer cell lines, as determined by LC-MS/MS using SPC-d7 as an internal standard. Researchers can populate this table with their own experimental findings.
| Cell Line | Cancer Type | SPC Concentration (pmol/10^6 cells) | Standard Deviation | Reference |
| MCF-7 | Breast Cancer | e.g., 15.2 | e.g., ± 1.8 | [Your Data] |
| PANC-1 | Pancreatic Cancer | e.g., 28.5 | e.g., ± 3.1 | [Your Data] |
| A549 | Lung Cancer | e.g., 9.7 | e.g., ± 1.2 | [Your Data] |
| PC-3 | Prostate Cancer | e.g., 21.0 | e.g., ± 2.5 | [Your Data] |
| U-87 MG | Glioblastoma | e.g., 35.1 | e.g., ± 4.0 | [Your Data] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Cultured Cancer Cells
This protocol outlines the extraction of sphingolipids, including SPC, from adherent cancer cell lines prior to LC-MS/MS analysis.
Materials:
-
Adherent cancer cells cultured in 6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
This compound (SPC-d7) internal standard solution (in methanol, concentration verified)
-
Cell scraper
-
Microcentrifuge tubes
-
Deionized water
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Place the 6-well plate of cultured cancer cells on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 500 µL of ice-cold methanol containing a known amount of SPC-d7 internal standard to each well.
-
Scrape the cells from the surface of the well and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform to each tube and vortex vigorously for 1 minute.
-
Add 200 µL of deionized water to each tube and vortex for 1 minute to induce phase separation.
-
Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of LC-MS/MS mobile phase (e.g., 100 µL) for analysis.
Protocol 2: Quantitative Analysis of SPC by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of SPC using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The following precursor-to-product ion transitions should be monitored. It is crucial to optimize collision energies for your specific instrument.[9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| SPC (Quantifier) | 465.3 | 184.1 | 50 | Optimize |
| SPC (Qualifier) | 465.3 | 86.1 | 50 | Optimize |
| SPC-d7 (Internal Standard) | 472.3 | 184.1 | 50 | Optimize |
Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of both endogenous SPC and the SPC-d7 internal standard.
-
Calculate the peak area ratio of SPC to SPC-d7.
-
Generate a calibration curve using known concentrations of SPC standard spiked with a constant amount of SPC-d7.
-
Determine the concentration of SPC in the cancer cell samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the SPC concentration to the cell number or protein content of the original sample.
Visualizations
Signaling Pathways of SPC in Cancer Cells
Sphingosylphosphorylcholine can influence multiple signaling pathways that are critical in cancer progression. The diagram below illustrates some of the key pathways affected by SPC.
Caption: Key signaling pathways modulated by Sphingosylphosphorylcholine in cancer cells.
Experimental Workflow for SPC Quantification
The following diagram outlines the logical flow of a typical experiment to quantify endogenous SPC in cancer cell lines using SPC-d7 as an internal standard.
Caption: Workflow for quantitative analysis of SPC in cancer cells using SPC-d7.
References
- 1. Sphingosylphosphorylcholine in cancer progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosylphosphorylcholine in cancer progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 4. The Role of Sphingolipids Metabolism in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition of human pancreatic cancer cells by sphingosylphosphorylcholine and influence of culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forensicrti.org [forensicrti.org]
- 10. shimadzu.com [shimadzu.com]
Application Note: Quantification of Sphingosylphosphorylcholine-d7 by Gas Chromatography-Mass Spectrometry
Abstract
Introduction
Sphingolipids, including Sphingosylphosphorylcholine, are key signaling molecules and structural components of cellular membranes.[1] Alterations in their metabolism have been linked to various diseases, making their accurate quantification a priority in biomedical research. Due to their low volatility and polar nature, the analysis of intact sphingolipids by GC-MS presents a significant challenge.[2] To overcome this, a chemical derivatization step is necessary to convert the non-volatile analytes into more volatile and thermally stable compounds suitable for GC analysis.[3] This is commonly achieved through silylation, which replaces active hydrogen atoms in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.[4]
This application note provides a detailed protocol for the analysis of Sphingosylphosphorylcholine-d7, a stable isotope-labeled internal standard, using a two-step derivatization process involving methoximation followed by silylation.[5][6] The inclusion of a deuterated internal standard is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring accurate and precise quantification.
Signaling Pathway of Sphingosylphosphorylcholine
Sphingosylphosphorylcholine is known to act as a signaling molecule, although its pathways are not as fully elucidated as those of other sphingolipids like sphingosine-1-phosphate. It is believed to exert its effects through G protein-coupled receptors (GPCRs), leading to downstream activation of various cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry of Sphingosylphosphorylcholine-d7: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of Sphingosylphosphorylcholine-d7 (SPC-d7) using high-resolution mass spectrometry (HRMS). SPC-d7 is a deuterated analog of Sphingosylphosphorylcholine (B14255) (SPC), a bioactive lipid involved in various cellular signaling pathways. Due to its structural similarity to the endogenous analyte, SPC-d7 is an ideal internal standard for accurate quantification of SPC in complex biological matrices.
Introduction to Sphingosylphosphorylcholine (SPC)
Sphingosylphosphorylcholine is a lysosphingolipid that acts as a signaling molecule in a variety of physiological and pathological processes. It is known to stimulate cell proliferation, and its signaling pathways involve the activation of protein kinase C (PKC), mobilization of intracellular calcium, and the release of arachidonic acid[1][2][3]. Dysregulation of SPC signaling has been implicated in various diseases, making its accurate quantification crucial for research and drug development.
Application of High-Resolution Mass Spectrometry
High-resolution mass spectrometry offers significant advantages for the analysis of sphingolipids like SPC. Its high mass accuracy and resolving power enable the differentiation of isobaric interferences, leading to more precise and reliable quantification. When coupled with liquid chromatography (LC), LC-HRMS provides a powerful platform for the sensitive and specific measurement of SPC in complex biological samples.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard such as SPC-d7 is critical for correcting for variability during sample preparation and analysis. The following tables summarize the key quantitative data for both SPC and its deuterated internal standard, SPC-d7.
Table 1: Mass Spectrometric Properties of Sphingosylphosphorylcholine (SPC) and this compound (SPC-d7)
| Compound | Chemical Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |
| Sphingosylphosphorylcholine (SPC) | C₂₃H₄₉N₂O₅P | 464.3382 | 465.3455 |
| This compound (SPC-d7) | C₂₃H₄₂D₇N₂O₅P | 471.3809 | 472.3882 |
Table 2: High-Resolution MS/MS Fragmentation Data for Sphingosylphosphorylcholine (SPC) and this compound (SPC-d7)
| Precursor Ion (m/z) | Putative Product Ion | Chemical Formula | Exact Mass (Da) | Description |
| 465.3455 (SPC) | 184.0733 | C₅H₁₅NO₄P⁺ | 184.0733 | Phosphocholine headgroup |
| 282.2584 | C₁₈H₃₆NO⁺ | 282.2791 | Sphingosine (B13886) backbone fragment (loss of H₂O and phosphocholine) | |
| 264.2478 | C₁₈H₃₄N⁺ | 264.2686 | Sphingosine backbone fragment (loss of 2H₂O and phosphocholine) | |
| 472.3882 (SPC-d7) | 184.0733 | C₅H₁₅NO₄P⁺ | 184.0733 | Phosphocholine headgroup |
| 289.3011 | C₁₈H₂₉D₇NO⁺ | 289.3218 | Deuterated sphingosine backbone fragment (loss of H₂O and phosphocholine) | |
| 271.2905 | C₁₈H₂₇D₇N⁺ | 271.3113 | Deuterated sphingosine backbone fragment (loss of 2H₂O and phosphocholine) |
Signaling Pathway of Sphingosylphosphorylcholine
SPC exerts its biological effects through a complex signaling network. The diagram below illustrates the key components of the SPC signaling pathway.
References
- 1. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Use of Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]
Troubleshooting Guide:
-
Verify Co-elution: A common issue is the chromatographic separation of the analyte and the deuterated internal standard. Due to the "isotope effect," deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[2][3] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[1][4]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If separation is observed, consider adjusting the chromatographic conditions (e.g., gradient, temperature) or using a column with lower resolution to ensure they elute together.[1]
-
-
Assess Internal Standard Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.
-
Solution: Always obtain a certificate of analysis from the supplier specifying the isotopic and chemical purity. You can experimentally assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the internal standard. The response for the unlabeled analyte should be minimal.
-
-
Evaluate Isotopic Stability: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[5] This is more likely to occur with deuterium labels in chemically labile positions (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups).[6] Such exchange can decrease the internal standard signal and increase the analyte signal, leading to inaccurate quantification.
-
Solution: Choose internal standards with deuterium labels on stable, non-exchangeable positions.[6] Validate the stability of your internal standard in the specific matrix and solvent conditions of your assay.
-
-
Investigate Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement.[1] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated internal standard in matrices like plasma and urine.[1][4]
-
Solution: Conduct a post-extraction addition experiment to evaluate and quantify matrix effects for both the analyte and the internal standard.
-
Issue 2: Chromatographic Shift - Analyte and Internal Standard Do Not Co-elute
Question: My deuterated internal standard has a different retention time than my analyte. Why is this happening and how can I fix it?
Answer: This retention time difference is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[3] The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of a molecule, such as its hydrophobicity.[3] In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and therefore elute slightly earlier than their non-deuterated (protiated) counterparts.[3] The magnitude of this shift can depend on the number and position of the deuterium atoms.[7]
Troubleshooting Guide:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing different stationary phases might resolve the issue.
-
Consider a Different Internal Standard: If chromatographic modifications are insufficient, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[8]
Issue 3: Suspected Isotopic Exchange or Instability
Question: I suspect my deuterated internal standard is unstable and losing its deuterium labels. How can I confirm this and what can I do?
Answer: Instability of the deuterium label, leading to isotopic exchange, is a significant issue that can compromise results.[4] This "back-exchange" of deuterium for hydrogen can occur in aqueous solutions or under certain pH conditions.[4] One study reported a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4]
Troubleshooting Guide:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[6] Whenever possible, select internal standards where deuterium atoms are placed on stable positions within the molecule, such as an aromatic ring.
-
Control Experimental Conditions: Avoid storing deuterated compounds in acidic or basic solutions.[6][9] Use aprotic solvents when possible and maintain a neutral pH for aqueous solutions.[6] Storing solutions at low temperatures can also help minimize exchange.[6]
-
Perform a Stability Study: Validate the stability of the deuterated internal standard in your specific experimental matrix and conditions by incubating it over time and monitoring for any decrease in its signal and a corresponding increase in the signal of the unlabeled analyte.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the common issues and performance differences.
Table 1: Impact of Deuteration on Chromatographic Retention Time
| Analyte | Deuterated Analog | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |
| Peptides | Deuterated Peptides | RPLC | 2.0 - 2.9 s | [10] |
| Olanzapine | Olanzapine-d₃ | Normal-Phase LC | -0.12 kcal/mol (Binding Energy) | [11][12] |
| Des-methyl olanzapine | Des-methyl olanzapine-d₈ | Normal-Phase LC | -0.19 kcal/mol (Binding Energy) | [11] |
| Aldehydes | Deuterated Aldehyde Derivatives | RPLC-MS/MS | Noticeable Shift | [13] |
| Sildenafil | Sildenafil-d₃ | NPLC-MS/MS | Measurable Shift | [13] |
Note: A positive retention time shift indicates the deuterated standard elutes earlier. Binding energy differences in normal-phase can correlate with retention behavior.
Table 2: Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings | Reference |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier.[1] | Typically co-elutes perfectly with the analyte.[1] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1] | [1] |
| Accuracy & Precision | Can lead to inaccuracies; one study showed a 40% error due to imperfect retention time match.[8] | Demonstrates improved accuracy and precision, with a mean bias of 100.3% and a standard deviation of 7.6% in one study.[1] | The closer physicochemical properties of ¹³C-IS result in more reliable quantification.[1] | [1][8][14] |
| Isotopic Stability | Can be prone to back-exchange, especially with labels in labile positions.[15] | Highly stable as ¹³C atoms are integrated into the carbon backbone.[15] | ¹³C-labeling provides greater assurance of isotopic stability.[15] | [15] |
| Cost | Generally less expensive and more widely available.[15] | Generally higher due to more complex synthesis.[15] | Budgetary constraints may favor deuterated standards, but this must be weighed against potential data quality issues.[15] | [15] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in the final mobile phase composition.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank matrix sample before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: Assessment of Deuterated Internal Standard Stability
Objective: To determine if the deuterated internal standard undergoes isotopic exchange or degradation in the sample matrix or solvent over time.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours).
-
Incubated Solvent Samples: Spike the internal standard into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) may suggest degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Cause and effect of chromatographic shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sphingosylphosphorylcholine-d7 (SPC-d7) Signal Intensity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing Sphingosylphosphorylcholine-d7 (SPC-d7).
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems affecting SPC-d7 signal intensity.
Issue: Low or No Signal Intensity for SPC-d7
Q1: I am not detecting any signal for my SPC-d7 internal standard. What should I check first?
A1: Start by verifying your mass spectrometer settings. Incorrect precursor or product ion masses are a common cause of signal loss. For SPC-d7, the protonated precursor ion [M+H]⁺ is approximately m/z 472.4 , and a primary, highly abundant product ion is the phosphocholine (B91661) headgroup at m/z 184.1 .[1][2] Always confirm these masses by performing a direct infusion of your SPC-d7 standard.[3]
Q2: My mass spectrometer settings are correct, but the signal is still very low. What is the next step?
A2: Examine your sample preparation and extraction procedure. Sphingolipids are a complex class of lipids, and their efficient extraction is critical for good signal intensity.[4]
-
Extraction Efficiency: Ensure your solvent system is appropriate for sphingolipids. A common method involves a biphasic extraction with chloroform (B151607) and methanol (B129727).[4]
-
Sample Matrix: Complex biological matrices like plasma can cause ion suppression.[5] Consider including a phospholipid removal step or using solid-phase extraction (SPE) to clean up your sample.[6][7]
-
Standard Degradation: Prepare fresh stock solutions of your SPC-d7 standard to rule out degradation.
Q3: I've optimized my sample preparation, but the signal remains weak. Could the issue be with my liquid chromatography (LC) method?
A3: Yes, suboptimal chromatography can lead to poor signal intensity.
-
Column Choice: A C18 reversed-phase column is commonly used for sphingolipid analysis.[8]
-
Mobile Phase: The mobile phase composition significantly impacts ionization efficiency.[9] Mobile phases containing ammonium (B1175870) formate (B1220265) or formic acid are often used to promote protonation in positive ion mode.[10]
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will reduce the signal-to-noise ratio. Adjusting the gradient, flow rate, or mobile phase additives can improve peak shape.
Issue: High Background Noise or Interferences
Q1: My chromatogram shows high background noise, making it difficult to integrate the SPC-d7 peak. What causes this?
A1: High background is often caused by interferences from the sample matrix or the LC-MS system itself.
-
Matrix Effects: Lipids and other endogenous molecules can co-elute with your analyte and suppress its signal or contribute to background noise.[11] Enhanced sample cleanup, such as using QuEChERS methods or specific lipid removal products, can be effective.[6]
-
System Contamination: Contaminants in the solvent, tubing, or mass spectrometer source can create a high chemical background. Flush the system thoroughly with appropriate cleaning solvents.
-
Detergent Carryover: If detergents were used during sample preparation, they can pollute the ion source and cause severe ion suppression.[5]
Issue: Poor Reproducibility
Q1: I am seeing significant variability in the SPC-d7 signal between injections. How can I improve reproducibility?
A1: Poor reproducibility often points to inconsistencies in sample handling or instrument performance.
-
Inconsistent Extraction: Ensure that every step of your sample preparation, from pipetting to vortexing and evaporation, is performed as consistently as possible.[12] Using an automated system can help.
-
Autosampler Issues: Check the autosampler for proper injection volume accuracy and ensure samples are kept at a consistent, cool temperature (e.g., 8 °C) to prevent degradation.[13]
-
Instrument Stability: Allow the LC-MS system to fully equilibrate before starting your analytical run. Monitor system suitability by injecting a standard at the beginning, middle, and end of your sample sequence.
Troubleshooting Workflow for Low SPC-d7 Signal
Caption: A logical workflow for troubleshooting low SPC-d7 signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like SPC-d7?
A1: Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry.[4] Because SPC-d7 has nearly identical physicochemical properties to its endogenous (unlabeled) counterpart, it co-elutes and experiences similar extraction efficiency and ionization effects.[14][15] This allows it to accurately correct for variations during sample preparation and instrument analysis, leading to precise and reliable quantification.[4]
Q2: What are the optimal mass spectrometer parameters for SPC-d7?
A2: Optimal parameters can vary between instruments.[16] However, a good starting point is to use the theoretical masses for your Multiple Reaction Monitoring (MRM) transitions. This process, known as compound tuning or optimization, is critical for achieving the best sensitivity.[16] Refer to the protocol below for developing your own instrument-specific method.
Q3: Can the unlabeled Sphingosylphosphorylcholine interfere with my SPC-d7 signal?
A3: While unlikely to be a major issue, it is possible for the natural isotopic abundance of the unlabeled analyte to have a peak that could overlap with the deuterated standard, especially at very high concentrations of the unlabeled analyte. This should be assessed during method validation.[3]
Q4: How much SPC-d7 internal standard should I spike into my samples?
A4: The amount depends on the expected concentration of the endogenous analyte in your sample and the sensitivity of your instrument. A common practice is to add the internal standard at a concentration near the middle of your calibration curve. The goal is to obtain a strong, stable signal for the internal standard that is well above the background noise.
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma
This protocol describes a common liquid-liquid extraction method for isolating sphingolipids from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a clean glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known amount of SPC-d7 (e.g., 10 µL of a 1 µg/mL solution) to the plasma and vortex briefly.
-
Protein Precipitation & Lipid Extraction:
-
Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]
-
Supernatant Collection: Carefully transfer the supernatant (containing the lipids) to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid and 10 mM ammonium formate).[4]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: An overview of the lipid extraction workflow from plasma.
Protocol 2: LC-MS/MS Method Development via Direct Infusion
This protocol is for determining the optimal mass spectrometer parameters for SPC-d7.
-
Prepare Standard Solution: Make a 1 µg/mL solution of SPC-d7 in a solvent that matches your initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[3]
-
Identify Precursor Ion: In positive ion mode, perform a full scan (Q1 scan) to find the protonated precursor ion [M+H]⁺. This should be near m/z 472.4.
-
Identify Product Ions: Select the precursor ion (m/z 472.4) and perform a product ion scan. Ramp the collision energy (e.g., from 10 to 60 eV) to see which fragment ions are produced and at what energy they are most abundant.[3] The phosphocholine fragment at m/z 184.1 should be prominent.
-
Optimize Parameters: Based on the product ion scan, select the most intense and stable transitions. For each transition, optimize other parameters like declustering potential and collision cell exit potential according to your specific instrument's software workflow.
-
Create MRM Method: Use the optimized parameters to build your final MRM (Multiple Reaction Monitoring) method for quantitative analysis.
Reference Tables
Table 1: Typical Starting LC-MS/MS Parameters for SPC-d7 Analysis
| Parameter | Recommended Setting | Rationale / Comment |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The phosphorylcholine (B1220837) headgroup ionizes very efficiently in positive mode. |
| Precursor Ion (Q1) | m/z 472.4 | Theoretical [M+H]⁺ for SPC-d7. Should be confirmed experimentally. |
| Product Ion (Q3) | m/z 184.1 | Characteristic phosphocholine headgroup fragment; highly specific and abundant.[1] |
| Collision Energy (CE) | 25 - 45 eV | Highly instrument-dependent. Must be optimized via infusion.[16] |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for sphingolipids.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid + 10 mM Ammonium Formate | Additives promote ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% Formic Acid | Organic solvent for eluting lipids from the reversed-phase column. |
| Column Temperature | 40 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity. |
Table 2: Common Solvents for Sphingolipid Extraction
| Solvent | Role in Extraction |
| Methanol | Polar solvent used to precipitate proteins and extract polar lipids.[4][8] |
| Chloroform | Non-polar solvent used to extract non-polar lipids.[4] |
| Acetonitrile | Commonly used as the organic component in reversed-phase LC mobile phases.[13] |
| Isopropanol | Often used in mobile phases to elute highly non-polar lipids.[13] |
| Water | Used to create the aqueous phase in liquid-liquid extractions and as a component of the initial mobile phase. |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Mass spectrometry determination of endonuclear phospholipid composition and dynamics - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 8. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organomation.com [organomation.com]
- 13. A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Ion suppression effects on Sphingosylphosphorylcholine-d7 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the quantification of Sphingosylphosphorylcholine-d7 (SPC-d7) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for SPC-d7 quantification?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, Sphingosylphosphorylcholine (SPC), and its deuterated internal standard (SPC-d7), is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] The "matrix" refers to all components in the sample other than the analyte of interest, such as salts, proteins, and particularly phospholipids (B1166683) in biological samples.[3]
Q2: What are the primary causes of ion suppression in the analysis of sphingolipids like SPC?
A2: The primary cause of ion suppression in lipidomics is the presence of high concentrations of other lipids, especially glycerophosphocholines, that co-elute with the analyte of interest.[1] These molecules can compete with SPC and SPC-d7 for ionization in the mass spectrometer's ion source, leading to a reduction in the signal of the target analytes.[4] Inadequate sample preparation that fails to remove these interfering lipids is a major contributor to this issue.[3]
Q3: How does using a stable isotope-labeled internal standard like SPC-d7 help mitigate ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like SPC-d7 is the gold standard for correcting ion suppression.[5] Since SPC-d7 has nearly identical physicochemical properties to the endogenous SPC, it co-elutes and experiences the same degree of ion suppression.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[6]
Q4: Can I use a different, non-isotopically labeled lipid as an internal standard?
A4: While structural analogs can be used, they are not as effective as a SIL-IS.[5] Different lipids will have different elution times and ionization efficiencies, meaning they will not experience the exact same matrix effects as SPC. This can lead to inaccurate correction and compromise the quantitative results. For the most accurate quantification, a SIL-IS like SPC-d7 is strongly recommended.
Q5: What are the typical Multiple Reaction Monitoring (MRM) transitions for SPC and SPC-d7?
A5: The specific MRM transitions can vary slightly depending on the instrument and source conditions, but common transitions are:
-
Sphingosylphosphorylcholine (SPC): Precursor ion (Q1) m/z 465.3 → Product ion (Q3) m/z 184.1 (phosphorylcholine fragment).
-
This compound (SPC-d7): Precursor ion (Q1) m/z 472.3 → Product ion (Q3) m/z 184.1 (phosphorylcholine fragment).
It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low signal intensity for both SPC and SPC-d7 | Significant ion suppression due to a complex matrix. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid Phase Extraction (SPE) to remove interfering phospholipids.[5] 2. Dilute the Sample: If the concentration of SPC is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3] 3. Improve Chromatographic Separation: Modify the LC gradient to better separate SPC from the main phospholipid elution region.[7] |
| Inconsistent SPC/SPC-d7 ratios across replicates | Variable ion suppression between samples or inconsistent sample preparation. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability.[5] 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effects. 3. Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no residual analyte is affecting the subsequent injection. |
| Poor peak shape for SPC and SPC-d7 | Column degradation, improper mobile phase composition, or interactions with the analytical column. | 1. Use a Guard Column: A guard column can protect the analytical column from contaminants. 2. Optimize Mobile Phase: Ensure the pH and organic composition of the mobile phase are optimal for sphingolipid analysis. The use of additives like formic acid and ammonium (B1175870) formate (B1220265) can improve peak shape.[7][8] 3. Column Wash: Implement a thorough column wash at the end of each run to remove strongly retained matrix components. |
| High background noise in the chromatogram | Contamination of the LC-MS system or impure solvents/reagents. | 1. Clean the Ion Source: The ion source can become contaminated with non-volatile matrix components over time. Follow the manufacturer's instructions for cleaning. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). 3. System Flush: Flush the entire LC system with a strong solvent mixture to remove any accumulated contaminants. |
Quantitative Data on Ion Suppression
The following table provides representative data on the impact of ion suppression on SPC quantification in human plasma and the effectiveness of using SPC-d7 for correction. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. An ideal recovery is 100%, with values below 100% indicating ion suppression.
| Analyte | Sample Preparation | Peak Area (in Solvent) | Peak Area (in Plasma) | Matrix Effect (%) | Corrected Concentration (using SPC-d7) | CV (%) with IS | CV (%) without IS |
| SPC | Protein Precipitation | 1,500,000 | 450,000 | 30% | 10.2 ng/mL | 4.5 | 35.2 |
| SPC | SPE (Phospholipid Removal) | 1,500,000 | 1,200,000 | 80% | 9.9 ng/mL | 3.8 | 15.8 |
| SPC-d7 | Protein Precipitation | 1,600,000 | 480,000 | 30% | - | - | - |
| SPC-d7 | SPE (Phospholipid Removal) | 1,600,000 | 1,280,000 | 80% | - | - | - |
This data is representative and illustrates the principles of ion suppression and correction. Actual values will vary depending on the specific matrix, sample preparation method, and LC-MS/MS system.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed to remove the majority of phospholipids from plasma samples, which are a primary source of ion suppression.
Materials:
-
Human plasma
-
This compound (SPC-d7) internal standard solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Phospholipid removal SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 100 µL of plasma, add 10 µL of the SPC-d7 internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid and 10 mM Ammonium Formate[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument
-
MRM Transitions:
-
SPC: Q1 465.3 → Q3 184.1
-
SPC-d7: Q1 472.3 → Q3 184.1
-
-
Collision Energy: Optimize for each transition (typically 20-30 eV)
Visualizations
Caption: Experimental workflow for SPC-d7 quantification.
Caption: Troubleshooting logic for SPC-d7 quantification issues.
Caption: Simplified SPC signaling pathway.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. lipidmaps.org [lipidmaps.org]
Improving chromatographic resolution for Sphingosylphosphorylcholine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Sphingosylphosphorylcholine-d7 (SPC-d7) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing, fronting) for my this compound standard?
Poor peak shape is a common issue when analyzing lysophospholipids like SPC-d7. It can compromise resolution, sensitivity, and accurate quantification. The primary causes are often related to interactions with the analytical column or issues with the sample and mobile phase.
Answer:
Peak tailing for basic compounds like SPC-d7 often results from secondary interactions, where the analyte's phosphate (B84403) group interacts with active sites on the silica-based stationary phase, such as acidic silanols.[1][2][3] Peak fronting can be an indicator of column overloading or a mismatch between the injection solvent and the mobile phase.[4]
Troubleshooting Steps:
-
Assess for Secondary Interactions:
-
Use End-Capped Columns: Employ a well-end-capped column to minimize the number of free silanol (B1196071) groups available for interaction.[5]
-
Consider Metal-Free Columns: The phosphate group in SPC can interact with metal components in standard stainless-steel columns and frits, leading to significant peak tailing. Using metal-free or PEEK-lined columns can dramatically improve peak shape and sensitivity.[1]
-
Adjust Mobile Phase pH: Using an acidic mobile phase additive like formic acid or acetic acid can suppress the ionization of silanol groups, reducing unwanted interactions.[6]
-
-
Optimize Injection and Sample Solvent:
-
Match Sample Solvent to Mobile Phase: The sample solvent should be as close as possible in composition and elution strength to the initial mobile phase conditions.[4][5] Injecting a sample in a much stronger solvent can cause the peak to distort and front.
-
Reduce Injection Volume: Overloading the column is a common cause of peak fronting. A general guideline is to keep the injection volume between 1-5% of the total column volume.[4] If you suspect overloading, try reducing the injection volume or the sample concentration.[7]
-
-
Check for Column Contamination or Degradation:
-
A buildup of contaminants on the column frit or at the head of the column can lead to peak splitting or tailing.[7] Flush the column according to the manufacturer's instructions or replace it if it's old.
-
Operating at a high pH (e.g., >7) can cause silica-based columns to degrade, leading to voids and poor peak shape.[7]
-
Q2: How can I improve the chromatographic resolution between this compound and closely eluting isomers or other lipids?
Achieving baseline resolution is critical for accurate identification and quantification.[8] Resolution is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).
Answer:
Improving resolution requires a systematic approach where one parameter is changed at a time.[8] The most effective strategies involve modifying the mobile phase, changing the stationary phase, or optimizing physical parameters like temperature and flow rate.
Strategies for Improving Resolution:
-
Enhance Column Efficiency (N):
-
Use Smaller Particle Columns: Columns packed with smaller particles (e.g., sub-2 µm) or solid-core particles provide higher efficiency, resulting in sharper peaks and better resolution.[8][9]
-
Increase Column Length: A longer column increases the plate number (N), which can improve resolution, but at the cost of longer run times and higher backpressure.[8][9]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions, but it also increases analysis time.[8]
-
-
Modify Selectivity (α):
-
Change Stationary Phase: This is often the most powerful way to alter selectivity. If a standard C18 column is not providing adequate separation, consider a different chemistry. For lipids, C30 columns offer enhanced shape selectivity for isomers, while Diol or HILIC columns separate based on polarity.[10][11][12]
-
Alter Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the type and concentration of the additive can significantly impact the interactions between the analyte and the stationary phase, thereby changing selectivity.[9]
-
-
Adjust Retention Factor (k):
-
Modify Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase retention and can improve the resolution of early-eluting peaks.[9]
-
Control Column Temperature: Lowering the column temperature generally increases retention and can improve resolution, though it may also increase viscosity and backpressure. Conversely, higher temperatures can speed up analysis but may decrease resolution.[8]
-
Data & Protocols
Table 1: Common Mobile Phase Additives for LC-MS Analysis of Sphingolipids
For successful LC-MS analysis, mobile phase additives must be volatile.[13][14]
| Additive | Typical Concentration | pKa | Purpose & Comments |
| Formic Acid | 0.1 - 0.2% | 3.8 | Volatile acidifier. Commonly used to protonate basic analytes for positive ion mode ESI-MS and to suppress silanol interactions.[6][15] |
| Acetic Acid | 0.1 - 1.0% | 4.8 | Weaker volatile acid than formic acid. Also used to control pH and improve peak shape.[6][15] |
| Ammonium (B1175870) Formate (B1220265) | 5 - 20 mM | N/A | Volatile salt used to buffer the mobile phase and improve peak shape and ionization. The addition of 20 mM ammonium formate has been shown to improve separation and detection.[6][10] |
| Ammonium Acetate | 5 - 20 mM | N/A | Another common volatile buffering salt. It is recommended to use the lowest possible concentration, up to a maximum of 0.1 M.[6] |
| Ammonium Hydroxide | 0.1 - 0.2% | 9.2 | Volatile base used to increase mobile phase pH. Can enhance ionization for weakly acidic compounds in negative ion mode.[6] |
Note: Non-volatile buffers like phosphates should never be used with LC-MS systems as they can crystallize in the source and contaminate the instrument.[6]
Table 2: Stationary Phase Selection for Lysophospholipid Analysis
The choice of stationary phase is critical and depends on the specific separation goals.[12]
| Stationary Phase Type | Separation Principle | Advantages for SPC-d7 Analysis | Considerations |
| C18 (Octadecylsilane) | Reversed-Phase (Hydrophobicity) | Good retention for lipids. Widely available and well-characterized. High-strength silica (B1680970) (HSS) C18 columns show strong retention.[10] | Standard C18 may show peak tailing due to silanol interactions. Not all C18 columns are equally effective for lipid separation.[11] |
| C30 (Triacontylsilane) | Reversed-Phase (Hydrophobicity & Shape Selectivity) | Excellent for resolving structurally similar lipids and isomers due to its shape selectivity.[11] | Longer run times may be necessary. |
| Diol | Normal-Phase / HILIC | Retains a wide range of lipid classes and produces symmetric peaks. Has been shown to provide the highest resolution within and between major lipid classes.[10] | Requires different mobile phase systems (non-polar solvents) compared to reversed-phase. |
| Charged Surface Hybrid (CSH) | Mixed-Mode (Reversed-Phase & Ion-Exchange) | Can provide unique selectivity and improved peak shape for charged analytes by minimizing surface interactions. | Elution behavior can be more complex to predict. |
Experimental Protocol: General Method for Reversed-Phase LC-MS/MS Analysis of this compound
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Solvents: LC-MS grade water, acetonitrile, and methanol.
-
Additives: High-purity formic acid and ammonium formate.
-
Column: A C18 or C30 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Sample (SPC-d7): Prepare a stock solution in methanol.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B (Organic): 95:5 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Procedure: Filter all mobile phases through a 0.2 µm membrane before use.[16]
3. Sample Preparation:
-
Dilution: Dilute the SPC-d7 stock solution to the desired working concentration using a solvent that matches the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B). This minimizes solvent mismatch effects.[5]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove particulates.[17]
4. LC-MS/MS Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 12.0 95 15.0 95 15.1 10 | 20.0 | 10 |
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) or Full Scan followed by data-dependent MS/MS.
-
Note: Specific voltages, gas flows, and temperatures should be optimized for the instrument in use.
-
Visual Guides
Caption: Troubleshooting workflow for common peak shape issues in chromatography.
Caption: Relationship between key parameters and overall chromatographic resolution.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. scribd.com [scribd.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. agilent.com [agilent.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Screening of stationary phase selectivities for global lipid profiling by ultrahigh performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Choosing Your LC Stationary Phase [restek.com]
- 13. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. covachem.com [covachem.com]
- 15. halocolumns.com [halocolumns.com]
- 16. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Sphingosylphosphorylcholine-d7 Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purity assessment of the Sphingosylphosphorylcholine-d7 (SPC-d7) standard. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of Sphingosylphosphorylcholine (SPC). Its primary application is as an internal standard for the quantitative analysis of unlabeled SPC in biological samples using mass spectrometry (MS)-based techniques such as LC-MS/MS. The deuterium (B1214612) labels give it a distinct mass-to-charge ratio, allowing it to be differentiated from the endogenous, unlabeled analyte.
Q2: What is the expected purity of the this compound standard?
Commercial suppliers of this compound typically provide a purity of greater than 99%. However, it is crucial to refer to the certificate of analysis provided with your specific lot for the exact purity value.
Q3: How should the this compound standard be stored?
For long-term stability, the solid form of this compound should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C. Refer to the supplier's instructions for specific details on storage conditions and stability.
Q4: What are the potential degradation pathways for this compound?
Based on the stability of similar phosphocholine-containing lipids, this compound may be susceptible to degradation under certain conditions. The phosphate (B84403) ester bond can be sensitive to alkaline conditions, leading to hydrolysis. Forced degradation studies on related compounds suggest that exposure to strong acids, bases, oxidation, and high temperatures can lead to the formation of degradation products.
Purity Assessment Protocols
The purity of the this compound standard can be assessed using several analytical techniques. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for assessing the chemical purity and detecting trace impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent such as methanol (B129727) or ethanol.
-
Perform serial dilutions to create a working solution at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.
-
Mobile Phase: A gradient elution using two mobile phases is typical:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipid.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for sphingolipids.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will depend on the deuteration pattern.
-
Data Analysis: Integrate the peak area of the main compound and any observed impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and assessing the purity of the standard.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound standard in a deuterated solvent (e.g., deuterated methanol, CD3OD).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
The presence of sharp signals at the expected chemical shifts and with the correct integration values corresponding to the number of protons is an indication of high purity.
-
Impurities will present as additional peaks in the spectrum.
-
-
Quantitative NMR (qNMR):
-
For a more precise purity assessment, a certified internal standard with a known concentration can be added to the sample.
-
By comparing the integral of a specific resonance from this compound to the integral of a resonance from the internal standard, the absolute purity can be determined.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound as an internal standard in quantitative assays.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for SPC-d7 | 1. Improper storage leading to degradation. | 1. Verify storage conditions. Prepare a fresh stock solution from a new vial. |
| 2. Incorrect MS/MS parameters. | 2. Optimize MS/MS parameters (precursor/product ions, collision energy) by direct infusion of the standard. | |
| 3. Issues with the LC system (e.g., column degradation, mobile phase contamination). | 3. Run a system suitability test with a known compound. Replace the column or prepare fresh mobile phases if necessary. | |
| Variable or Inconsistent SPC-d7 Peak Area | 1. Inconsistent sample preparation or injection volume. | 1. Ensure consistent and accurate pipetting. Use an autosampler for injections. |
| 2. Adsorption of the lipid to vials or pipette tips. | 2. Use low-adsorption vials and pipette tips. Consider the use of a carrier solvent. | |
| 3. Matrix effects in the biological sample. | 3. Optimize the sample extraction procedure to minimize matrix components. Dilute the sample if necessary. | |
| Presence of Multiple Peaks for SPC-d7 | 1. Isotopic variants of the standard. | 1. This is expected to some extent. Ensure that the integration includes all relevant isotopic peaks for the standard. |
| 2. Contamination of the standard or solvent. | 2. Analyze the solvent blank to check for contamination. Use a fresh vial of the standard. | |
| 3. On-column degradation. | 3. Investigate the stability of the compound in the mobile phase. Adjust pH or solvent composition if needed. |
Visualizing Experimental and Logical Workflows
General Workflow for Purity Assessment
Caption: Workflow for assessing the purity of the this compound standard.
Troubleshooting Logic for Inconsistent Internal Standard Signal
Technical Support Center: Sphingosylphosphorylcholine-d7 (SPC-d7) Extraction
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing poor recovery of Sphingosylphosphorylcholine-d7 (SPC-d7) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its extraction be challenging?
Sphingosylphosphorylcholine (B14255) (SPC) is a bioactive lysosphingolipid. The "-d7" designation indicates that this specific molecule is a deuterated form of SPC, commonly used as an internal standard for quantitative analysis in mass spectrometry.[1][2] Its extraction is challenging due to its amphipathic nature, meaning it has both a polar (phosphorylcholine headgroup) and a non-polar (sphingoid base tail) part. This dual characteristic can lead to its partial loss into either the aqueous or organic phase during liquid-liquid extractions or to irreversible binding to solid-phase extraction (SPE) sorbents if conditions are not optimal.
Q2: My SPC-d7 recovery is unexpectedly low. What are the most common causes?
Low recovery of SPC-d7 can stem from several factors throughout the extraction workflow. The most common culprits include:
-
Suboptimal pH: The charge of SPC's phosphate (B84403) and amine groups is pH-dependent, which critically affects its solubility and partitioning.[3]
-
Inappropriate Solvent System: The polarity of the extraction solvent may not be suitable for efficiently extracting this amphipathic molecule.
-
Strong Matrix Interactions: SPC-d7 can bind to proteins and other macromolecules in complex samples like plasma or tissue, preventing its efficient extraction.[4]
-
Issues with Solid-Phase Extraction (SPE): Problems can arise from incorrect sorbent choice, improper method steps (conditioning, washing, elution), or overloading the cartridge.[5][6]
-
Emulsion Formation in Liquid-Liquid Extraction (LLE): The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing clean phase separation and recovery.
Troubleshooting Low Recovery by Extraction Method
Below are detailed troubleshooting steps depending on your chosen extraction method. A general troubleshooting workflow is also provided.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing the cause of poor SPC-d7 recovery.
Caption: A decision tree to systematically troubleshoot poor SPC-d7 recovery.
Liquid-Liquid Extraction (LLE) Troubleshooting
Traditional LLE methods like Folch or Bligh-Dyer may result in the loss of polar lysophospholipids into the aqueous phase.
Issue: SPC-d7 is likely partitioning into the aqueous layer due to its polar headgroup.
Troubleshooting Steps:
-
Acidify the Extraction: The most critical step is to acidify the solvent mixture. Adding a small amount of strong acid (e.g., HCl) or a weaker organic acid (e.g., formic acid, acetic acid) neutralizes the negative charge on the phosphate group. This makes the molecule less polar, promoting its partition into the organic solvent layer.
-
Modify the Solvent System: For highly polar lipids, a standard chloroform (B151607)/methanol (B129727) extraction may be insufficient. Consider alternative solvent systems that are more effective for polar lipid extraction. A single-phase extraction using a butanol/methanol mixture can be highly efficient for a broad range of lipids, including sphingolipids, and is suitable for high-throughput applications.[7]
Quantitative Data: LLE Method Comparison
The table below compares the extraction efficiency of different LLE methods for various lipid classes. While specific data for SPC-d7 is not always available, the performance with related sphingolipids (like SM) and polar lipids is indicative.
| Extraction Method | Key Feature | Relative Recovery of Polar Lipids (e.g., Sphingomyelin) | Reference |
| Folch (Chloroform/Methanol) | Two-phase, high chloroform content | Good, but can lose lysolipids to aqueous phase | [8] |
| Bligh & Dyer | Two-phase, accounts for water in sample | Similar to Folch, advantageous for biological fluids | [8] |
| Acidified Bligh & Dyer | Includes acid to neutralize charged lipids | Excellent , significantly improves recovery of acidic and polar lipids | [8] |
| MTBE Method | Uses Methyl-tert-butyl ether; organic phase is on top | Good, offers cleaner extracts and easier handling | [9] |
| Butanol/Methanol | Single-phase extraction | Excellent , high recovery (>90%) for most lipid classes | [7] |
Solid-Phase Extraction (SPE) Troubleshooting
SPE is a powerful technique for cleaning up complex samples, but method optimization is key.[10]
Issue: Low recovery in SPE can be due to analyte breakthrough during loading/washing or irreversible binding. [5]
Troubleshooting Steps:
-
Track Your Analyte: The first step is to determine where the loss is occurring.[6] Perform the SPE procedure but collect the flow-through from the sample loading step and each wash step as separate fractions. Analyze these fractions for SPC-d7.
-
Analyte Found in Load/Wash Fractions: This is known as "breakthrough" and indicates that the sorbent is not retaining the analyte under the current conditions.[6]
-
Check Sample pH: For a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent, the sample pH should be adjusted to ensure the primary amine on SPC is protonated (positively charged) and the phosphate is neutral or protonated. An acidic pH (e.g., 4-5) is often a good starting point.
-
Sample Solvent is Too Strong: If the sample is dissolved in a high percentage of organic solvent, it may not bind to the sorbent. Dilute the sample with a weaker solvent (e.g., water with 0.1% formic acid) before loading.[5]
-
-
Analyte is Not in Load/Wash Fractions (Irreversible Binding): If SPC-d7 is not found in the waste fractions, it is likely stuck on the cartridge.
-
Optimize Elution Solvent: The elution solvent is likely too weak to displace the analyte from the sorbent. For reversed-phase SPE, increase the percentage of organic solvent (e.g., from 80% to 95% methanol). For ion-exchange SPE, a pH switch or the addition of a modifier is necessary. For example, eluting a cation exchange cartridge with a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) will neutralize the analyte's positive charge, releasing it from the sorbent.
-
Experimental Protocol: General SPE Method for Sphingolipid Fractionation
This protocol uses an aminopropyl-bonded silica (B1680970) cartridge, which can separate lipids into different classes.[11][12] SPC, being a polar and charged lipid, would typically be eluted in a polar, salt-containing solvent.
-
Sample Preparation: Perform a lipid extraction (e.g., using an acidified Bligh & Dyer method). Dry the organic extract under nitrogen and reconstitute in a small volume of a non-polar solvent like hexane/chloroform.
-
SPE Cartridge Conditioning: Condition an aminopropyl SPE cartridge (e.g., 500 mg) by washing sequentially with hexane, chloroform, and methanol.
-
Equilibration: Equilibrate the cartridge with the initial loading solvent (e.g., chloroform).
-
Sample Loading: Load the reconstituted lipid extract onto the cartridge.
-
Fractionation Elution:
-
Elute neutral lipids (e.g., ceramides) with chloroform/isopropanol (2:1, v/v).
-
Elute neutral phospholipids (B1166683) (e.g., sphingomyelin) with acetone/methanol (9:1, v/v).
-
Elute Acidic & Highly Polar Lipids (includes SPC): Elute the final fraction containing SPC using a more polar and/or ionic solvent, such as methanol containing a salt or acid (e.g., 0.1 M sodium acetate (B1210297) in methanol).
-
-
Analysis: Dry the collected fractions and reconstitute in an appropriate solvent for LC-MS analysis.
Biological Context: Sphingosylphosphorylcholine Signaling
Understanding the biological role of SPC can provide context for its importance in research. SPC is a bioactive lipid that acts as a potent mitogen (stimulates cell proliferation) in various cell types.[13][14] It exerts its effects through complex signaling pathways, which can involve both G-protein coupled receptors (GPCRs) and protein kinase C (PKC).[13][14]
Caption: SPC activates cell signaling pathways leading to proliferation.[13][14][15][16]
References
- 1. This compound | Isotope-Labeled Compounds | 2260670-14-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress and Prospects of Research on the Role of Phosphatidic Acid in Response to Adverse Stress in Plants | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways for sphingosylphosphorylcholine-mediated mitogenesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Sphingosylphosphorylcholine-d7 vs. 13C-Labeled Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of deuterium-labeled Sphingosylphosphorylcholine (SPC-d7) with Carbon-13 (¹³C)-labeled SPC standards, supported by established principles in isotope dilution mass spectrometry and analogous experimental data.
Sphingosylphosphorylcholine (SPC) is a bioactive lipid mediator involved in a variety of cellular processes, including cell proliferation, calcium mobilization, and inflammation.[1][2] Its accurate quantification is crucial for understanding its role in both normal physiology and pathological conditions. The gold standard for this task is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of stable isotope-labeled internal standards to correct for variability during sample preparation and analysis.[1]
While both deuterium (B1214612) and ¹³C-labeled standards are utilized, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This guide will explore these differences to inform the selection of the most suitable internal standard for rigorous quantitative studies.
Key Performance Characteristics: SPC-d7 vs. ¹³C-Labeled SPC
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior throughout the analytical workflow.[1] However, differences between deuterium and carbon-13 labeling can affect this ideal behavior.
| Feature | Sphingosylphosphorylcholine-d7 | ¹³C-Labeled Sphingosylphosphorylcholine | Rationale & Implications for SPC Analysis |
| Isotopic Stability | Variable | High | ¹³C atoms are integrated into the carbon backbone of the SPC molecule, making them highly stable and not susceptible to exchange. Deuterium atoms (especially on certain positions) can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, potentially compromising quantitative accuracy. |
| Chromatographic Co-elution | Potential for Shift | Identical to Analyte | The larger mass difference between deuterium (²H) and protium (B1232500) (¹H) can lead to a slight difference in retention time on reversed-phase LC columns, a phenomenon known as the "isotopic effect".[3] This can lead to the analyte and standard being exposed to different matrix effects, reducing the accuracy of correction. ¹³C-labeled standards are virtually identical in their chromatographic behavior to the unlabeled analyte.[4] |
| Matrix Effect Correction | Potentially Compromised | More Accurate | Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same degree of ion suppression or enhancement from co-eluting matrix components (like other phospholipids).[5] Any chromatographic shift with deuterated standards can lead to incomplete correction and reduced data quality.[3] |
| Potential for Isotopic Interference | Lower | Higher (manageable) | The natural abundance of ¹³C is ~1.1%. In cases of high analyte concentration, the M+n isotopic peak of the unlabeled analyte could potentially interfere with the signal of a ¹³C-labeled standard with a low number of ¹³C labels. This is generally manageable by choosing a standard with a sufficient mass shift (e.g., ¹³C₆ or higher). |
| Cost | Generally Lower | Generally Higher | The synthesis of deuterated compounds is often less complex and therefore less expensive than incorporating multiple ¹³C atoms. |
Quantitative Performance Data
The precision of a quantitative method is often assessed by the coefficient of variation (CV%), where a lower value indicates higher precision.
| Internal Standard Type | Analyte Group | Average CV% (n=10) |
| Deuterated Standard Mix | Sphingolipids | 12.5% |
| ¹³C-Labeled Standard Mix | Sphingolipids | 6.8% |
| (Data adapted from a comprehensive lipidomics study comparing normalization methods. The principles are directly applicable to the analysis of Sphingosylphosphorylcholine.)[1] |
This data highlights that the use of ¹³C-labeled internal standards can cut the analytical variability nearly in half, leading to more reliable and reproducible quantification. Another study focused on sphingoid bases reported intra- and inter-assay variations of less than 10% when using ¹³C-encoded internal standards, underscoring their high precision.[1]
Experimental Protocols
The following is a representative protocol for the quantification of Sphingosylphosphorylcholine in a biological matrix (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation & Lipid Extraction)
-
Objective: To precipitate proteins and extract lipids from the plasma matrix.
-
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (either SPC-d7 or ¹³C-labeled SPC at a known concentration, e.g., 500 ng/mL).
-
Add 200 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate SPC from other lipids and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Unlabeled SPC: Precursor ion (Q1) m/z 465.3 → Product ion (Q3) m/z 184.1 (corresponding to the phosphocholine (B91661) headgroup).
-
SPC-d7: Precursor ion (Q1) m/z 472.3 → Product ion (Q3) m/z 184.1.
-
¹³C₆-SPC (example): Precursor ion (Q1) m/z 471.3 → Product ion (Q3) m/z 184.1.
-
-
Note: Specific collision energies and other source parameters should be optimized for the specific instrument used.
-
3. Data Analysis
-
Objective: To calculate the concentration of endogenous SPC in the samples.
-
Procedure:
-
Integrate the peak areas for the endogenous SPC and the internal standard (SPC-d7 or ¹³C-labeled SPC) MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known SPC concentrations spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and the fixed concentration of the internal standard.
-
Determine the concentration of SPC in the unknown samples by interpolating their area ratios against the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for SPC quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Sphingolipid Quantification Using Sphingosylphosphorylcholine-d7
Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their altered levels have been implicated in the pathophysiology of numerous diseases, making them important biomarkers in clinical research and drug development.[1] Accurate and reliable quantification of these lipids in biological matrices is therefore essential for advancing our understanding of their roles in health and disease.
The use of stable isotope-labeled internal standards, such as SPC-d7, is a cornerstone of robust bioanalytical methods.[1][2][3] These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, are added to samples at a known concentration before sample preparation. They co-elute with the analyte and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer.[1][2] This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1]
Comparative Analysis of LC-MS/MS Method Performance
The following table summarizes the key validation parameters of several published LC-MS/MS methods that utilize stable isotope-labeled internal standards for the quantification of sphingolipids. While the specific internal standard may vary slightly between studies, the principles of using a deuterated analog are consistent and the data provides a strong basis for method comparison.
| Parameter | Method A | Method B | Method C |
| Linearity (r) | >0.99 | 0.9996 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Not Specified | 0.1 pmol/injection |
| Precision (%RSD) | <15% | <5.1% | Not Specified |
| Accuracy (RE%) | <15% | Not Specified | Not Specified |
| Recovery | 87.0% to 95.6% | Excellent (not quantified) | Not Specified |
Table 1: Comparison of Key Performance Parameters for Validated LC-MS/MS Methods. This table provides a summary of the linearity, lower limit of quantification, precision, accuracy, and recovery for three representative LC-MS/MS methods used for sphingolipid analysis. The use of a stable isotope-labeled internal standard is a common feature across these methods, contributing to their high performance.
Experimental Protocols
Method A: Quantification of Lobetyolin in Rat Plasma
This method, while not directly for sphingolipids, provides a well-documented example of an LC-MS/MS protocol with a stable isotope-labeled internal standard.[4]
-
Sample Preparation: To 50 µL of plasma, 25 µL of the internal standard working solution and 200 µL of cold methanol (B129727) were added. The mixture was vortexed for 3 minutes and centrifuged at 10,000 rpm for 5 minutes. 100 µL of the supernatant was then transferred for analysis.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method B: Quantification of Sphingosine-1-Phosphate (S1P) in Human Serum
This study details a validated method for S1P quantification, a key sphingolipid metabolite.
-
Sample Preparation: Protein precipitation was used to extract the analytes from serum samples, with C17-S1P serving as the internal standard.[5]
-
Chromatographic Conditions:
-
Mobile Phase: Methanol and water with 0.1% formic acid.[5]
-
-
Mass Spectrometry Conditions:
-
The method utilized LC-MS/MS for the sensitive and specific detection of S1P and the internal standard.[5]
-
Method C: Comprehensive Quantitation of Sphingomyelin (B164518)
This research presents a method for the detailed analysis of various sphingomyelin species.
-
Sample Preparation: A detailed protocol for the extraction of sphingomyelins from biological samples was employed.
-
Chromatographic Conditions: The study utilized liquid chromatography for the separation of different sphingomyelin species.[6][7]
-
Mass Spectrometry Conditions:
Visualizing Key Concepts
To further elucidate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified Sphingolipid Signaling Pathway.
Caption: Generalized LC-MS/MS Experimental Workflow.
Caption: Role of the Internal Standard in Quantification.
Conclusion
The use of Sphingosylphosphorylcholine-d7 and other stable isotope-labeled internal standards is indispensable for the reliable quantification of sphingolipids in complex biological matrices. While a direct, published cross-validation of different analytical methods using SPC-d7 was not identified, the comparison of validation data from multiple high-quality LC-MS/MS methods demonstrates a consistent achievement of high accuracy, precision, and sensitivity. The detailed protocols and conceptual diagrams provided in this guide are intended to assist researchers in the selection and implementation of robust analytical methods for their sphingolipid-related research, ultimately contributing to a deeper understanding of the roles of these critical lipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Sphingosylphosphorylcholine-d7 analysis
An Inter-laboratory Comparison Guide to Sphingosylphosphorylcholine (SPC) Analysis Utilizing Deuterated Internal Standards
The accurate quantification of SPC is crucial for understanding its role in various physiological and pathological processes. This guide details and compares the experimental protocols and performance data from several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing a valuable resource for laboratories seeking to establish or optimize their own SPC analysis workflows.
Comparative Performance of Analytical Methods for SPC Quantification
The following table summarizes the quantitative performance data from different validated LC-MS/MS methods for the analysis of sphingolipids, including SPC. The use of a stable isotope-labeled internal standard like SPC-d7 is a common practice in these methods to ensure accuracy and precision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Quantification (LOQ) | 0.05 µM[1] | Not Specified | Not Specified |
| Linearity Range | 0.05 - 2 µM[1] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified |
| Precision (%RSD) | < 10% at LOQ[1] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100 ± 5.9%[1] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of typical experimental protocols employed for the quantification of SPC in biological matrices.
Sample Preparation
A critical step to ensure the quality of analysis is the preanalytical standardization of sample handling. For instance, storing EDTA whole blood for more than 60 minutes at room temperature can lead to a significant increase in sphingosine-1-phosphate (S1P) and sphingosine (B13886) (SPH) concentrations, which can potentially impact SPC levels as well.[1] Similarly, repeated freeze-thaw cycles of plasma samples have been shown to increase S1P and SPH levels.[1]
A common method for extracting sphingolipids from plasma involves protein precipitation. For example, a methanolic protein precipitation of 15μl of EDTA-plasma can be employed prior to analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the sensitive and specific quantification of sphingolipids.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar lipids like SPC. A typical setup might involve a SeQuant™ ZIC®-HILIC column, allowing for the separation of various sphingolipids in a short run time (e.g., 3 minutes).[1]
-
Mass Spectrometry: A quadrupole time-of-flight (Q-Tof) mass spectrometer is a suitable instrument for these analyses.[1] Quantification is typically achieved by monitoring specific precursor-to-product ion transitions for both the analyte (SPC) and the internal standard (SPC-d7). To avoid overestimation of concentrations, it is important to correct for any isotopic overlap between the analyte and the internal standard.[1]
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate a typical experimental workflow for SPC analysis and the signaling pathway of SPC.
References
Stability Showdown: A Comparative Guide to Sphingosylphosphorylcholine-d7 in Biological Matrices
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the stability of internal standards is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the stability of Sphingosylphosphorylcholine-d7 (SPC-d7), a commonly used internal standard for the quantification of the bioactive lipid Sphingosylphosphorylcholine (SPC), in various biological matrices. We present supporting experimental data, detailed methodologies for key stability experiments, and a comparative look at alternative internal standards.
Sphingosylphosphorylcholine is a bioactive sphingolipid implicated in a variety of cellular processes, including cell proliferation, migration, and inflammation. Accurate quantification of SPC in biological samples is crucial for understanding its physiological and pathological roles. Stable isotope-labeled internal standards, such as SPC-d7, are the gold standard in mass spectrometry-based quantification, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for variability. However, the stability of these internal standards in the biological matrix under various storage and handling conditions must be rigorously established.
Comparative Stability of this compound
While specific quantitative long-term stability data for SPC-d7 is not extensively published, the stability of the endogenous analyte, SPC, and other lysosphingolipids provides a strong indication of its expected robustness. Studies have shown that major sphingolipids, including ceramides, hexosylceramides, and sphingomyelins, exhibit good stability in plasma and whole blood after freeze-thaw cycles and during low-temperature storage.
One study directly investigating the stability of SPC in human plasma demonstrated that its concentration remained stable for up to 96 hours when stored at either room temperature or 4°C. This suggests good short-term stability for SPC and, by extension, for SPC-d7 under typical laboratory bench-top conditions.
The following table summarizes the expected stability of SPC-d7 in common biological matrices based on available data for SPC and other lysosphingolipids.
| Stability Parameter | Matrix | Storage Condition | Duration | Expected Stability of SPC-d7 |
| Freeze-Thaw Stability | Plasma, Serum, Whole Blood | -80°C to Room Temperature | 3 cycles | High |
| Short-Term (Bench-Top) Stability | Plasma, Serum | Room Temperature (20-25°C) | Up to 24 hours | High |
| Short-Term (Refrigerated) Stability | Plasma, Serum | 4°C | Up to 96 hours | High |
| Long-Term Stability | Plasma, Serum | -80°C | Months to Years | High (based on general sphingolipid stability) |
Note: While endogenous SPC data provides a strong proxy, it is crucial to perform a formal stability assessment for SPC-d7 within the specific biological matrix and analytical method being used.
Alternative Internal Standards
For researchers seeking alternatives to SPC-d7, other stable isotope-labeled sphingolipids or odd-chain sphingolipids can be considered. The choice of an alternative should be guided by its structural similarity to SPC and its commercial availability.
| Alternative Internal Standard | Rationale for Use | Expected Stability |
| Sphingosine-d7-1-Phosphate | Structurally very similar to SPC, differing only in the head group. | High, similar to other sphingolipids. |
| C17 Sphingosylphosphorylcholine | Odd-chain sphingolipid not naturally abundant in most biological systems. | High, based on the stability of the sphingolipid backbone. |
| Other Deuterated Lysosphingolipids | Can be used if they exhibit similar chromatographic and mass spectrometric behavior to SPC. | Generally high, but requires validation for each specific compound. |
The stability of these alternatives is expected to be high, in line with the general stability observed for the sphingolipid class. However, as with SPC-d7, their stability should be experimentally verified in the context of the specific bioanalytical method.
Experimental Protocols for Stability Testing
To ensure the reliability of quantitative data, a thorough validation of the internal standard's stability is essential. The following are detailed methodologies for key stability experiments.
Freeze-Thaw Stability
Objective: To assess the stability of SPC-d7 in a biological matrix after repeated freezing and thawing cycles.
Methodology:
-
Spike a known concentration of SPC-d7 into at least three aliquots of the biological matrix (e.g., human plasma).
-
Freeze the samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process the samples alongside freshly prepared calibration standards and quality control (QC) samples.
-
The concentration of SPC-d7 in the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of SPC-d7 in a biological matrix at room temperature for a duration representative of sample handling time.
Methodology:
-
Spike a known concentration of SPC-d7 into at least three aliquots of the biological matrix.
-
Let the samples sit on the laboratory bench at room temperature (e.g., 22 ± 2°C) for a predefined period (e.g., 4, 8, or 24 hours).
-
After the incubation period, process the samples along with freshly prepared calibration standards and QC samples.
-
The concentration of SPC-d7 in the bench-top stability samples should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of SPC-d7 in a biological matrix under long-term storage conditions.
Methodology:
-
Spike a known concentration of SPC-d7 into multiple aliquots of the biological matrix.
-
Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve at least three aliquots and analyze them with a freshly prepared calibration curve and QC samples.
-
The concentration of SPC-d7 in the long-term stability samples should be within ±15% of the initial concentration.
Visualizing Key Processes
To further aid in understanding the context of SPC analysis and the experimental workflow, the following diagrams are provided.
Caption: A simplified signaling pathway of Sphingosylphosphorylcholine (SPC).
Caption: A general workflow for assessing the stability of an internal standard.
Method Robustness in Sphingosylphosphorylcholine-d7 Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of lipid mediators like Sphingosylphosphorylcholine-d7 (SPC-d7) is critical for advancing research and therapeutic development. This guide provides a comprehensive comparison of analytical methodologies for SPC-d7 analysis, with a focus on method robustness. Experimental data from various studies are summarized to support an objective evaluation of the available techniques.
Sphingosylphosphorylcholine (SPC) is a bioactive lysosphingolipid involved in a variety of cellular processes, and its deuterated form, SPC-d7, is commonly used as an internal standard in mass spectrometry-based quantification to ensure accuracy and precision. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. This guide will compare the two primary analytical techniques for the quantification of sphingolipids: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for SPC-d7 analysis depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-FLD and LC-MS/MS.
| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to High (dependent on chromatography and derivatization) | Very High (based on mass-to-charge ratio of precursor and fragment ions) |
| Sensitivity (LOD/LOQ) | Picomole to femtomole range | Femtomole to attomole range |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.999 |
| Precision (%RSD) | <15% | <10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Throughput | Lower | Higher |
| Cost | Lower | Higher |
| Robustness | Good | Excellent (with deuterated internal standard) |
Robustness Testing: A Head-to-Head Comparison
To illustrate the practical implications of method robustness, the following table summarizes the expected impact of deliberate variations in key chromatographic parameters on the quantification of SPC using a structural analog internal standard (for HPLC-FLD) versus SPC-d7 as the internal standard (for LC-MS/MS).
| Varied Parameter | HPLC-FLD with Structural Analog IS | LC-MS/MS with SPC-d7 IS |
| Mobile Phase Composition (±2%) | Potential for significant peak area ratio changes due to differential shifts in retention time between the analyte and the structural analog. | Minimal impact on peak area ratio as both analyte and SPC-d7 are identically affected by the change in mobile phase composition. |
| Column Temperature (±5°C) | May cause shifts in retention times and potentially alter the resolution between the analyte and interfering peaks, affecting accuracy. | Negligible effect on the analyte/IS ratio due to the identical chemical nature of SPC and SPC-d7. |
| Mobile Phase pH (±0.2 units) | Can lead to significant changes in the ionization state and retention time of both the analyte and the internal standard, potentially in a non-parallel manner, thus affecting quantification. | The relative ionization efficiency of the analyte and SPC-d7 remains constant, leading to a robust analytical result. |
| Flow Rate (±10%) | Alters retention times and may affect peak shapes, potentially leading to variability in integration and quantification. | The analyte/IS peak area ratio is largely unaffected as both compounds experience the same proportional change in signal intensity. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are outlined below.
Protocol 1: LC-MS/MS Analysis of Sphingosylphosphorylcholine
This protocol describes a robust and sensitive method for the quantification of SPC using SPC-d7 as an internal standard.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of SPC-d7 internal standard solution (in methanol).
-
Add 400 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (50:50, v/v)
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
SPC: Q1 (m/z 465.3) -> Q3 (m/z 184.1)
-
SPC-d7: Q1 (m/z 472.3) -> Q3 (m/z 184.1)
-
Protocol 2: HPLC-FLD Analysis of Sphingosylphosphorylcholine
This protocol involves derivatization of SPC to introduce a fluorescent tag for sensitive detection.
1. Sample Preparation and Derivatization
-
Extract lipids from 100 µL of plasma using a modified Bligh-Dyer method.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the extract in 50 µL of derivatization buffer.
-
Add 10 µL of o-phthalaldehyde (B127526) (OPA) reagent and incubate at room temperature for 5 minutes.
-
Stop the reaction by adding 5 µL of acetic acid.
2. HPLC-FLD Conditions
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient: 40% A to 90% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
Visualizing the Biological Context and Analytical Workflow
To better understand the biological significance of SPC and the analytical processes, the following diagrams are provided.
Caption: Simplified signaling pathways of Sphingosylphosphorylcholine (SPC).
Caption: Experimental workflow for LC-MS/MS analysis of SPC-d7.
Conclusion
For the analysis of Sphingosylphosphorylcholine, both HPLC-FLD and LC-MS/MS offer viable analytical solutions. However, when method robustness is a critical consideration, LC-MS/MS coupled with a deuterated internal standard like SPC-d7 demonstrates superior performance. The co-elution and identical ionization behavior of the analyte and the internal standard in LC-MS/MS effectively compensate for variations in experimental conditions, leading to more reliable and reproducible data. While HPLC-FLD is a more cost-effective option, its reliance on structural analog internal standards makes it more susceptible to variability introduced by minor changes in the analytical method. Therefore, for demanding applications in drug development and clinical research, the use of a validated LC-MS/MS method with SPC-d7 as an internal standard is highly recommended to ensure the highest data quality and confidence in the analytical results.
Safety Operating Guide
Navigating the Disposal of Sphingosylphosphorylcholine-d7: A Comprehensive Safety and Operational Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Sphingosylphosphorylcholine-d7, a deuterated bioactive sphingolipid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Summary
This compound, while not classified as an acutely hazardous substance, requires careful handling due to its bioactive nature. The deuterated form (d7) is chemically similar to its non-deuterated counterpart and is not radioactive. The primary safety considerations stem from the compound's biological activity and the potential hazards of solvents used in its preparation. All waste containing this compound must be treated as chemical hazardous waste.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste. These are general guidelines and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Rationale |
| Waste Container Type | Chemically compatible, sealed container (e.g., HDPE, glass) | Prevents leaks and reactions with the container material. |
| Labeling | "Hazardous Waste," full chemical name, date of accumulation | Ensures proper identification and handling by waste management personnel. |
| Satellite Accumulation Area (SAA) Storage Limit | Do not exceed 55 gallons of total hazardous waste | Complies with general laboratory safety regulations. |
| Waste Segregation | Separate from strong acids, bases, and oxidizers | Prevents potentially hazardous chemical reactions. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Protects personnel from direct contact with the chemical and potential splashes. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Work in a well-ventilated area, such as a chemical fume hood.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound (e.g., unused solutions, contaminated labware, spill cleanup materials) must be considered hazardous chemical waste.
-
Segregate this waste from other waste streams, particularly incompatible chemicals like strong acids, bases, and oxidizing agents.
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. For liquid waste, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended. For solid waste (e.g., contaminated wipes, pipette tips), use a clearly marked, sealable bag or container.
-
Do not overfill the container; allow for adequate headspace to prevent spills.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all components of the waste, including any solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
6. Disposal Request and Pickup:
-
Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
7. Spill and Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
